Apo-12'-lycopenal
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3/b8-7+,16-10+,19-11+,22-13+,23-17+,24-18+,25-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-MSWJQUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Metabolic Conversion of Lycopene to Apo-12'-lycopenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading from the dietary carotenoid lycopene to its cleavage product, apo-12'-lycopenal. This document details the enzymatic processes, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Introduction to Lycopene Metabolism
Lycopene, a potent antioxidant found in high concentrations in tomatoes and other red-pigmented fruits, undergoes enzymatic cleavage in mammals to produce a variety of metabolites known as apocarotenoids.[1] These metabolites, including this compound, are bioactive and may contribute to the health benefits associated with lycopene consumption.[2] The conversion of lycopene is primarily mediated by two key enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[3][4] While BCO1 is known for its role in vitamin A synthesis through the central cleavage of provitamin A carotenoids, both enzymes have been implicated in the eccentric cleavage of lycopene to form various apo-lycopenals.[4]
The Metabolic Pathway: From Lycopene to this compound
The formation of this compound from lycopene occurs through an eccentric cleavage of the lycopene molecule. This process is not fully elucidated, but evidence suggests the involvement of both BCO1 and BCO2, with BCO2 being considered the primary enzyme for lycopene cleavage in some studies.
-
Enzymatic Cleavage: The enzymatic reaction involves the oxidative cleavage of the polyene chain of lycopene. While BCO1 typically cleaves β-carotene symmetrically at the 15,15' double bond, it can also cleave lycopene to produce various aldehydes. BCO2, located in the mitochondria, asymmetrically cleaves carotenoids at the 9',10' double bond. The generation of a series of apo-lycopenals, including apo-6'-, apo-8'-, apo-10'-, and this compound, suggests that cleavage can occur at different positions along the lycopene backbone.
-
Cellular Localization: The metabolism of lycopene is believed to occur in various tissues, with the liver being a primary site. Within the cell, lycopene has been found to localize to the nuclear membranes, nuclear matrix, and microsomes. The enzymes responsible for its cleavage, BCO1 and BCO2, are located in the cytosol and mitochondria, respectively.
Below is a diagram illustrating the proposed metabolic pathway.
Quantitative Data on Apo-lycopenal Formation
The following table summarizes quantitative data related to the presence of apo-lycopenals in various food sources and human plasma. This data highlights the natural occurrence of these metabolites and their systemic absorption in humans.
| Sample | Apo-6'-lycopenal | Apo-8'-lycopenal | Apo-10'-lycopenal | This compound | Apo-14'-lycopenal | Total Apo-lycopenals | Reference |
| Roma Tomato | Detected | Detected | Detected | Detected | Detected | 6.5 µ g/100 g | |
| Tomato Paste | Detected | Detected | Detected | Detected | Detected | 73.4 µ g/100 g | |
| Human Plasma | Detected | Detected | Detected | Detected | Detected | 1.9 nmol/L |
Experimental Protocols
The identification and quantification of this compound and other apo-lycopenals from biological matrices or in vitro reactions typically involve extraction followed by analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
In Vitro Oxidation of Lycopene for Standard Preparation
This protocol describes the generation of apo-lycopenal standards through the chemical oxidation of lycopene.
Materials:
-
Lycopene
-
Potassium permanganate
-
Organic solvents (e.g., hexane, acetone)
-
HPLC-MS/MS system
Procedure:
-
Dissolve lycopene in an appropriate organic solvent.
-
Induce oxidation by adding potassium permanganate.
-
Allow the reaction to proceed, leading to the cleavage of the lycopene molecule.
-
Stop the reaction and extract the resulting apo-lycopenals using a suitable solvent system (e.g., hexane/acetone).
-
Analyze the extract using HPLC-MS/MS to separate and identify the different apo-lycopenal products, including this compound.
Extraction and Quantification of Apo-lycopenals from Food or Plasma
This protocol outlines the steps for extracting and quantifying apo-lycopenals from complex matrices like food or plasma.
Materials:
-
Food sample (e.g., tomato paste) or plasma
-
Hexane
-
Acetone
-
Internal standard (optional)
-
HPLC-MS/MS system
Procedure:
-
Homogenize the food sample or dilute the plasma sample.
-
Perform a liquid-liquid extraction using a hexane/acetone mixture to isolate the lipophilic compounds, including apo-lycopenals.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC-MS/MS system equipped with a C18 column for separation.
-
Utilize atmospheric pressure chemical ionization (APCI) in negative mode for the detection and quantification of apo-lycopenals.
Below is a diagram of a typical experimental workflow for apo-lycopenal analysis.
Conclusion
The metabolic conversion of lycopene to this compound is a complex process involving enzymatic cleavage by BCO1 and BCO2. The resulting apo-lycopenals are present in various foods and are absorbed by the human body. The methodologies outlined in this guide provide a framework for the continued investigation of this metabolic pathway and the biological significance of its products. Further research is warranted to fully elucidate the regulatory mechanisms of lycopene cleavage and the specific roles of its metabolites in human health and disease.
References
- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lycopene Accumulation in Transgenic Mice Lacking One or Both Carotenoid Cleaving Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Apo-12'-lycopenal: A Technical Guide on its Biological Functions in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apo-12'-lycopenal is a C25 apocarotenoid derived from the eccentric cleavage of lycopene, a prominent carotenoid found in tomatoes and other red-pigmented fruits and vegetables.[1][2] Once considered a minor metabolite, emerging evidence has illuminated its significant and diverse biological activities within mammalian systems. This document provides a comprehensive technical overview of the formation, occurrence, and core biological functions of this compound, with a particular focus on its role in metabolic regulation and cancer chemoprevention. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support ongoing research and drug development efforts in this area.
Formation and Occurrence of this compound
This compound is a naturally occurring metabolite of lycopene. Its formation can occur through both enzymatic and non-enzymatic oxidative cleavage of the parent lycopene molecule.
Enzymatic Cleavage
The primary enzyme implicated in the eccentric cleavage of carotenoids in mammals is the mitochondrial enzyme β-carotene oxygenase 2 (BCO2).[1][2][3] BCO2 catalyzes the oxidative cleavage at the 9',10' double bond of carotenoids, but it is also responsible for cleavage at other positions, leading to a series of apolycopenals of varying chain lengths. Studies in rats have successfully identified this compound as an in vivo metabolic product in the liver, confirming its generation within mammalian tissues following lycopene consumption. However, some evidence also suggests the existence of BCO2-independent pathways for apolycpenal generation.
Caption: Enzymatic conversion of lycopene to this compound by BCO2.
Occurrence in Foods and Human Tissues
Beyond its endogenous production, this compound is present in lycopene-rich foods. It has been detected and quantified in raw tomatoes, tomato paste, red grapefruit, and watermelon. Consequently, human plasma contains detectable levels of this compound, which may originate from direct absorption from dietary sources or from the metabolic conversion of lycopene within the body.
Core Biological Functions
This compound exhibits distinct biological activities, setting it apart from its parent compound and other related metabolites. Its functions are primarily mediated through the modulation of key nuclear receptors and cell signaling pathways.
Activation of PPARγ and Metabolic Regulation
One of the most significant functions of this compound is its role as a selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a master regulator of adipogenesis and glucose metabolism.
-
Selective Activation : In vitro studies have demonstrated that this compound selectively and dose-dependently activates PPARγ, while other metabolites like apo-6'- and apo-8'-lycopenals show no such activity.
-
Adipocyte Differentiation : By activating PPARγ, this compound promotes the differentiation of pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes.
-
Enhanced Insulin Sensitivity : This differentiation process leads to several beneficial metabolic outcomes, including a significant increase in the secretion of adiponectin, an insulin-sensitizing hormone, and an enhancement of insulin-stimulated glucose uptake in mature adipocytes.
These findings position this compound as a potential bioactive compound for modulating glucose and lipid metabolism.
Caption: this compound activates the PPARγ signaling pathway.
Anti-Proliferative and Chemopreventive Effects
This compound has demonstrated potential as a chemopreventive agent, particularly in the context of prostate cancer. Studies using the androgen-independent DU145 human prostate cancer cell line have shown that supra-physiological concentrations of this compound can significantly reduce cell proliferation. This anti-proliferative effect is attributed, at least in part, to its ability to induce cell cycle arrest.
Caption: Mechanism of this compound-induced anti-proliferation.
Potential Interactions with Other Nuclear Receptors
While the interaction with PPARγ is well-documented, other apocarotenoids have been shown to modulate the activity of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). For instance, some lycopene metabolites can act as RAR antagonists. Although direct, high-affinity binding of this compound to RARs has not been extensively characterized, its structural similarity to other receptor-modulating apocarotenoids suggests this is a plausible area for future investigation.
Quantitative Data Summary
The biological effects of this compound have been quantified in several key studies. The following tables summarize this data for comparative analysis.
Table 1: Concentration of Apo-lycopenals in Foods and Human Plasma
| Sample | Apo-6', 8', 10', 12', 14'-lycopenals (Sum) | Reference |
|---|---|---|
| Roma Tomato | 6.5 µ g/100 g | |
| Tomato Paste | 73.4 µ g/100 g |
| Human Plasma | 1.9 nmol/L | |
Table 2: Effects of this compound on PPARγ Activation and Adipocyte Differentiation (3T3-L1 Cells)
| Parameter | Treatment Group | Value / Fold Change | p-value | Reference |
|---|---|---|---|---|
| PPARγ Transactivation | Control | 1.0 | - | |
| This compound | 7.83 ± 0.66 | < 0.01 | ||
| Apo-6'-lycopenal | 1.32 ± 0.10 | NS | ||
| Apo-8'-lycopenal | 1.31 ± 0.37 | NS | ||
| PPARγ mRNA Levels | Control | 1.0 | - | |
| This compound | 2.36 ± 0.07 | < 0.01 | ||
| Adiponectin Secretion | Control | 1.0 | - | |
| This compound | 3.25 ± 0.27 | < 0.01 | ||
| Glucose Uptake | Control | ~500 pmol/well | - | |
| This compound | 1486 ± 85 pmol/well | < 0.001 |
NS: Not Significant
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological functions.
PPARγ Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the PPARγ nuclear receptor.
Caption: Workflow for a PPARγ luciferase reporter gene assay.
-
Cell Culture and Transfection : HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected using a suitable transfection reagent (e.g., Lipofectamine) with three plasmids: a full-length human PPARγ expression vector, a reporter plasmid containing multiple peroxisome proliferator response elements (PPREs) upstream of a firefly luciferase gene, and a Renilla luciferase vector for normalization.
-
Compound Treatment : 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, or a vehicle (e.g., DMSO) as a negative control.
-
Lysis and Luminescence Measurement : After another 24 hours of incubation, cells are lysed. The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are expressed as a fold increase over the vehicle control group.
Adipocyte Differentiation and Glucose Uptake Assay (3T3-L1 Cells)
This protocol assesses the ability of this compound to induce adipogenesis and enhance metabolic function.
-
Induction of Differentiation : 3T3-L1 preadipocytes are grown to confluence. Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX) containing either this compound or a vehicle control.
-
Maturation : After 2-3 days, the medium is switched to a maturation medium (DMEM with 10% FBS and insulin) with the respective compound, and this is replaced every 2 days for a total of 8-10 days.
-
Oil Red O Staining (Verification of Differentiation) : Differentiated cells are fixed with 10% formalin and stained with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Glucose Uptake Assay :
-
Mature adipocytes are serum-starved for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then stimulated with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
The glucose uptake reaction is initiated by adding 2-deoxy-D-[³H]glucose and incubated for 10 minutes.
-
The reaction is stopped by washing the cells with ice-cold PBS.
-
Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.
-
Detection and Quantification by HPLC-MS/MS
This method is used to identify and quantify this compound in biological matrices.
-
Sample Preparation : Food or plasma samples are homogenized and extracted with an organic solvent mixture, typically hexane/acetone, often under low light and temperature to prevent degradation. An internal standard may be added for accurate quantification. The organic layer is separated, dried under nitrogen, and reconstituted in a mobile phase-compatible solvent.
-
Chromatographic Separation : The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 or C30 reverse-phase column. A gradient elution program using solvents like methanol, water with formic acid, and tetrahydrofuran is employed to separate the different apolycopenals based on their polarity and chain length.
-
Mass Spectrometry Detection : The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, often operated in negative or positive ion mode.
-
Quantification : this compound is identified by its specific retention time and its mass-to-charge ratio (m/z). Quantification is performed using multiple reaction monitoring (MRM) of specific parent-daughter ion transitions and calculated against an external calibration curve generated from an authentic this compound standard.
Conclusion and Future Directions
This compound is a bioactive metabolite of lycopene with distinct and potent biological functions. Its ability to selectively activate PPARγ highlights its potential as a modulator of metabolic health, with implications for conditions related to insulin resistance. Furthermore, its anti-proliferative effects in cancer cells warrant further investigation into its chemopreventive mechanisms.
Future research should focus on:
-
In Vivo Efficacy : Translating the in vitro findings into animal models of metabolic disease and cancer to determine physiological relevance and therapeutic potential.
-
Receptor Specificity : A broader screening of nuclear receptors to fully elucidate the signaling pathways modulated by this compound, including a detailed characterization of its interaction with RAR and RXR isoforms.
-
Pharmacokinetics : Detailed pharmacokinetic studies in humans to understand the absorption, distribution, metabolism, and excretion of this compound from both dietary sources and endogenous production.
-
Structure-Activity Relationship : Synthesizing and testing related apolycopenoids to understand the structural determinants of PPARγ activation and anti-cancer activity.
This technical guide consolidates the current understanding of this compound, providing a foundational resource for scientists and researchers aiming to harness its biological functions for therapeutic and preventive applications.
References
Unveiling Apo-12'-lycopenal: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-12'-lycopenal, a C25 apocarotenoid, is a metabolic derivative of lycopene, the potent antioxidant responsible for the red color of tomatoes and other fruits. Emerging research has highlighted the biological activities of apo-lycopenals, shifting the focus from lycopene alone to its metabolites. This technical guide provides a comprehensive overview of the natural sources, dietary intake, and analytical methodologies for this compound. It further delves into its known signaling pathways, offering a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Natural Sources and Dietary Intake of this compound
This compound is not synthesized de novo in the human body and is obtained through the consumption of lycopene-rich foods or as a direct metabolite of dietary lycopene. The primary natural sources of pre-formed this compound are fruits and vegetables that are rich in lycopene.
Table 1: Quantitative Data of this compound and Other Apo-lycopenals in Various Food Sources
| Food Product | This compound (µ g/100g ) | Other Apo-lycopenals Detected | Total Apo-lycopenals (µ g/100g ) | Reference |
| 'Roma' Tomato (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | 6.5 | [1][2] |
| Tomato Paste | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | 73.4 | [1][2] |
| Red Grapefruit (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | Present | [1] |
| Watermelon (raw) | Present, not individually quantified | Apo-6'-, Apo-8'-, Apo-10'-, Apo-14'-lycopenal | Present |
Note: Individual quantification of this compound is often grouped with other apo-lycopenals. The data presented reflects the presence of a series of apo-lycopenals in these food items.
Experimental Protocols
The accurate quantification of this compound in complex food matrices and biological samples requires sophisticated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation for Tomato and Tomato Paste
A robust sample preparation protocol is crucial for the accurate analysis of apo-lycopenals, minimizing degradation and matrix interference.
Protocol for Extraction of Apo-lycopenals from Tomato Products:
-
Homogenization: A representative sample of the tomato product (e.g., 1-5 grams of tomato paste) is homogenized.
-
Extraction Solvent: A mixture of hexane, acetone, and ethanol (2:1:1, v/v/v) containing an antioxidant such as butylated hydroxytoluene (BHT) is added to the homogenized sample.
-
Extraction Procedure: The mixture is vigorously agitated (e.g., vortexed or sonicated) for a set period to ensure efficient extraction of the lipophilic apo-lycopenals.
-
Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.
-
Collection: The upper organic layer containing the apo-lycopenals is carefully collected.
-
Re-extraction: The remaining aqueous layer is typically re-extracted two more times with the organic solvent mixture to maximize recovery.
-
Drying: The pooled organic extracts are dried under a stream of nitrogen gas.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., a mixture of methanol and methyl tert-butyl ether) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or C30 reversed-phase column is commonly used for the separation of carotenoids and their metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically employed for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions (Example):
-
Mobile Phase A: Methanol/water (e.g., 80:20, v/v) with a small percentage of formic acid.
-
Mobile Phase B: Methyl tert-butyl ether/methanol (e.g., 90:10, v/v).
-
Gradient Elution: A gradient program is used to effectively separate the different apo-lycopenals and other carotenoids present in the sample.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the identification and quantification of this compound. A likely MRM transition for this compound (precursor ion [M+H]⁺) would be selected based on its molecular weight and fragmentation pattern. For a related compound, β-apo-8'-carotenal, transitions have been established, and a similar fragmentation logic would apply to this compound.
Signaling Pathways and Biological Activities
This compound is not merely an inert metabolite but possesses biological activity. One of the key signaling pathways identified involves its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.
Lycopene Metabolism to this compound
The formation of this compound from lycopene is primarily catalyzed by the enzyme β-carotene oxygenase 2 (BCO2), which mediates the eccentric cleavage of the lycopene molecule.
Caption: Enzymatic conversion of lycopene to apo-lycopenals.
This compound Activation of the PPARγ Signaling Pathway
Studies have shown that this compound can directly bind to and activate PPARγ, leading to the transcription of target genes involved in adipocyte differentiation and glucose metabolism.
Caption: this compound activates the PPARγ signaling pathway.
Conclusion
This compound, a metabolite of lycopene found in various fruits and vegetables, is gaining recognition for its distinct biological activities. This guide has provided a detailed overview of its natural sources, methods for its quantification, and its role in activating the PPARγ signaling pathway. For researchers and professionals in drug development, understanding the sources, intake, and molecular targets of this compound opens new avenues for investigating its potential therapeutic applications in metabolic diseases and other health conditions. Further research is warranted to fully elucidate the spectrum of its biological effects and to establish specific dietary recommendations.
References
An In-Depth Technical Guide to the Discovery and Characterization of Novel Apo-lycopenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-lycopenoids are a class of bioactive compounds derived from the oxidative cleavage of lycopene, the carotenoid responsible for the red color of tomatoes and other fruits.[1][2] Emerging research suggests that these metabolites, rather than lycopene itself, may be responsible for many of the health benefits associated with tomato consumption, including anti-cancer and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of novel apo-lycopenoids, along with detailed experimental protocols for their study.
Discovery and Occurrence of Apo-lycopenoids
Apo-lycopenoids are formed in vivo through the enzymatic cleavage of lycopene by β-carotene oxygenase 2 (BCO2).[1] They are also found naturally in lycopene-containing foods and can be generated during food processing. A series of apo-lycopenals, including apo-6’-, apo-8’-, apo-10’-, apo-12’-, and apo-14’-lycopenal, have been identified and quantified in various raw and processed foods, as well as in human plasma.
Quantitative Data on Apo-lycopenoid Concentrations
The following tables summarize the concentrations of various apo-lycopenals found in selected foods and human plasma.
Table 1: Concentration of Apo-lycopenals in Various Food Products (µ g/100g )
| Food Product | Apo-6'-lycopenal | Apo-8'-lycopenal | Apo-10'-lycopenal | Apo-12'-lycopenal | Apo-14'-lycopenal | Total Apo-lycopenals |
| 'Roma' Tomato | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.1 | 6.5 |
| Tomato Paste | 15.3 ± 2.1 | 30.1 ± 4.5 | 9.8 ± 1.2 | 12.2 ± 1.8 | 6.0 ± 0.9 | 73.4 |
| Red Grapefruit | 0.5 ± 0.1 | 1.1 ± 0.2 | 0.3 ± 0.05 | 0.6 ± 0.1 | 0.2 ± 0.04 | 2.7 |
| Watermelon | 0.8 ± 0.1 | 1.8 ± 0.3 | 0.6 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.08 | 4.5 |
Data adapted from reference. Values are mean ± standard deviation.
Table 2: Concentration of Apo-lycopenals in Human Plasma (nmol/L)
| Apo-lycopenal | Concentration (nmol/L) |
| Apo-6'-lycopenal | 0.35 ± 0.07 |
| Apo-8'-lycopenal | 0.75 ± 0.15 |
| Apo-10'-lycopenal | 0.22 ± 0.04 |
| This compound | 0.56 ± 0.11 |
| Total Apo-lycopenals | 1.88 |
Data represents the average concentration in the plasma of individuals who consumed tomato juice for eight weeks.
Structural Characterization of Novel Apo-lycopenoids
The structural elucidation of novel apo-lycopenoids relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary tool for their identification and quantification.
Mass Spectrometry Fragmentation
Apo-lycopenals exhibit a characteristic fragmentation pattern in mass spectrometry, notably the loss of an isoprenyl group (M-69). The mass transitions for several common apo-lycopenals are presented in the table below.
Table 3: Mass Spectrometry Transitions for Selected Apo-lycopenals
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |
| Apo-6'-lycopenal | 442.32 | 373 |
| Apo-8'-lycopenal | 416.31 | 347 |
| Apo-10'-lycopenal | 376.28 | 307 |
| This compound | 350.26 | 281 |
| Apo-14'-lycopenal | 310.23 | 241 |
Data compiled from reference.
Spectroscopic Data
Biological Activity and Signaling Pathways
Apo-lycopenoids have demonstrated a range of biological activities, suggesting their potential as therapeutic agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Nrf2-ARE Signaling Pathway
Apo-lycopenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant and detoxifying enzymes.
Retinoid Signaling Pathway
Certain apo-lycopenoids, such as apo-10'-lycopenoic acid, can activate retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis. This suggests that some of the biological effects of apo-lycopenoids may be mediated through retinoid signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel apo-lycopenoids.
Experimental Workflow
The general workflow for the discovery and characterization of novel apo-lycopenoids is outlined below.
Protocol 1: Extraction of Apo-lycopenoids from Human Plasma
-
Sample Preparation: To 2 mL of human plasma, add an equal volume of ethanol containing 0.1% butylated hydroxytoluene (BHT).
-
Solvent Extraction: Add 0.5 mL of a saturated NaCl solution and 10 mL of an extraction solvent mixture of hexane/ethanol/acetone/toluene (10:6:7:7, v/v/v/v).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge for 5 minutes at 300 x g.
-
Collect Supernatant: Carefully remove the upper non-polar layer.
-
Repeat Extraction: Repeat the extraction process two more times with the remaining aqueous plasma mixture.
-
Combine and Dry: Combine the non-polar layers and dry under a stream of argon gas.
-
Storage: Store the dried extract at -80 °C until analysis.
Protocol 2: HPLC-MS/MS Analysis of Apo-lycopenals
-
Chromatographic System: Utilize a Waters Acquity UPLC system or equivalent.
-
Column: Employ a YMC C30 column (150 mm × 4.96 mm i.d., 5 µm).
-
Mobile Phase:
-
Solvent A: 88:5:5:2 MeOH/water/methyl tert-butyl ether/0.1% aq. formic acid solution.
-
Solvent B: 78:20:2 methyl tert-butyl ether/MeOH/0.1% aq. formic acid solution.
-
-
Gradient: Develop a suitable gradient of Solvent A and B to separate the apo-lycopenals.
-
Flow Rate: Set the flow rate to 1.3 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Mass Spectrometry:
-
Instrument: Use a triple quadrupole mass spectrometer (e.g., Quattro Ultima).
-
Ionization: Employ atmospheric pressure chemical ionization (APCI) in negative ion mode.
-
Detection Mode: Operate in selected reaction monitoring (SRM) mode.
-
Fragmentation: Use collision-induced dissociation with argon as the collision gas.
-
Mass Transitions: Monitor the specific mass transitions for the apo-lycopenals of interest (see Table 3).
-
Protocol 3: Western Blot for Nrf2 Activation
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and treat with the apo-lycopenoid of interest at various concentrations and time points.
-
Protein Extraction: Prepare nuclear and cytoplasmic protein extracts using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4 °C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
Conclusion and Future Directions
The discovery of novel apo-lycopenoids has opened up new avenues of research into the health benefits of lycopene-rich foods. These bioactive metabolites exhibit potent anti-cancer and anti-inflammatory activities through the modulation of key signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued discovery, characterization, and investigation of these promising compounds. Future research should focus on the full spectroscopic characterization of a wider range of apo-lycopenoids, the elucidation of their detailed mechanisms of action in various disease models, and their potential for development as novel therapeutic agents.
References
In Vivo Formation, Distribution, and Biological Significance of Apo-12'-lycopenal: A Technical Guide
Abstract
Apo-12'-lycopenal is a metabolite derived from the oxidative cleavage of lycopene, the carotenoid pigment responsible for the red color of tomatoes and other fruits.[1][2] While lycopene itself has been extensively studied for its health benefits, emerging research indicates that its metabolites, including this compound, may possess distinct and significant biological activities.[3] This technical guide provides a comprehensive overview of the in vivo formation and distribution of this compound, details key experimental methodologies for its study, and explores its known signaling pathways. This document is intended for researchers, scientists, and professionals in the field of nutrition, pharmacology, and drug development.
In Vivo Formation of this compound
The formation of apo-lycopenals in vivo is primarily an enzymatic process resulting from the eccentric cleavage of the parent lycopene molecule.[2]
Enzymatic Cleavage by β-Carotene Oxygenase 2 (BCO2)
The key enzyme responsible for the eccentric cleavage of carotenoids, including lycopene, is β-carotene oxygenase 2 (BCO2).[4] BCO2 is localized in the inner membrane of the mitochondria and asymmetrically cleaves carotenoids at the 9',10' double bond. While the primary cleavage product of lycopene by BCO2 is often considered to be apo-10'-lycopenal, studies have demonstrated that lycopene is cleaved at different positions in vivo, leading to the formation of a series of apo-lycopenals, including apo-8'-lycopenal and this compound. This suggests that BCO2 may have broader specificity or that other mechanisms could contribute to the diversity of cleavage products observed.
Caption: Enzymatic cleavage of lycopene by BCO2 to form apo-lycopenals.
In Vivo Distribution and Quantification
This compound has been identified in both animal tissues and human plasma. Its presence in plasma could result from direct absorption from dietary sources, as various apo-lycopenals are found in lycopene-rich foods, or from the in vivo metabolism of lycopene.
Tissue and Plasma Concentrations
Studies in F344 rats fed a lycopene-enriched diet detected putative this compound in the liver, confirming its formation in mammalian tissues. In humans, a range of apo-lycopenals, including this compound, have been quantified in plasma. The concentrations of these metabolites are generally low, constituting a small fraction of the total lycopene concentration.
Quantitative Data Summary
The following table summarizes key quantitative findings related to this compound from published studies.
| Analyte | Matrix | Species/Study Group | Concentration / Finding | Citation |
| This compound | Liver | F344 Rats | Detected post-lycopene feeding (putative identification) | |
| Sum of Apo-lycopenals | Plasma | Humans | ~1.9 nmol/L | |
| This compound | Roma Tomato | Food | ~0.7 µ g/100 g | |
| This compound | Tomato Paste | Food | ~7.3 µ g/100 g | |
| This compound | Red Grapefruit | Food | ~0.2 µ g/100 g | |
| This compound | Watermelon | Food | ~0.6 µ g/100 g | |
| PPARγ Activation | In vitro (Reporter Assay) | 3T3-L1 Cells | 7.83-fold increase vs. control with this compound | |
| PPARγ mRNA | In vitro | 3T3-L1 Cells | 2.36-fold increase vs. control with this compound | |
| Adiponectin Secretion | In vitro | 3T3-L1 Cells | 3.25-fold increase vs. control with this compound |
Biological Activity and Signaling Pathways
Recent research has begun to uncover the specific biological roles of this compound, distinguishing its activity from that of its parent compound, lycopene.
Activation of PPARγ
This compound has been identified as a selective and potent activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is involved in glucose and lipid metabolism. In contrast, other apo-lycopenals like apo-6'- and apo-8'-lycopenal did not show this activity. The activation of PPARγ by this compound promotes the differentiation of pre-adipocytes into mature adipocytes. This process leads to an increase in the expression of PPARγ target genes, enhanced secretion of adiponectin, and improved insulin-stimulated glucose uptake in these cells.
References
- 1. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]
A Technical Guide to Apo-12'-lycopenal as a Biomarker for Lycopene Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lycopene, a potent antioxidant carotenoid found abundantly in tomatoes and other red fruits, has garnered significant attention for its potential health benefits. However, understanding its in vivo fate and the bioactivity of its metabolites is crucial for elucidating its mechanisms of action. This technical guide focuses on apo-12'-lycopenal, a key eccentric cleavage product of lycopene, and establishes its role as a viable biomarker for lycopene metabolism. Research indicates that lycopene is metabolized by β-carotene oxygenase 2 (BCO2), leading to the formation of various apo-lycopenals. Among these, this compound is consistently detected in tissues and plasma following lycopene consumption and exhibits distinct biological activities, including the activation of nuclear receptors. This document provides a comprehensive overview of the metabolic pathways, quantitative data, detailed analytical protocols, and the signaling functions of this compound, positioning it as a critical tool for future research and development.
Lycopene Metabolism and the Genesis of Apo-lycopenals
The metabolism of lycopene in mammals is primarily governed by two key enzymes: β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2).[1] BCO1 is a cytosolic enzyme that performs a central cleavage of carotenoids at the 15,15’ double bond.[1][2] In contrast, BCO2 is a mitochondrial enzyme that catalyzes the asymmetric, or eccentric, cleavage at the 9',10' double bond of a broad range of carotenoids, including lycopene.[1][3]
Studies in knockout mice suggest that BCO2 is the primary enzyme responsible for lycopene cleavage in vivo. The eccentric cleavage of lycopene by BCO2 yields a series of apo-lycopenals, including apo-8'-, apo-10'-, and this compound. These metabolites can be further oxidized to their corresponding apo-lycopenoic acids or reduced to apo-lycopenols. The presence of these apo-lycopenals in tissues and plasma after lycopene consumption confirms this metabolic pathway.
This compound as a Quantitative Biomarker
This compound serves as a specific biomarker for lycopene metabolism due to its direct formation via enzymatic cleavage. Its detection and quantification in biological matrices provide a direct window into the metabolic flux of the parent compound. Studies have successfully identified and quantified this compound in various lycopene-rich foods and, more importantly, in the plasma and tissues of animals and humans following lycopene intake.
The concentrations of apo-lycopenals are significantly lower than that of lycopene, typically by a factor of 1,000 in plasma. This necessitates highly sensitive analytical methods for accurate quantification. The presence of this compound in plasma may result from both direct absorption from food and endogenous metabolism.
Quantitative Data Presentation
The following tables summarize the quantitative findings for apo-lycopenals in various food sources and human plasma.
Table 1: Concentration of Apo-lycopenals in Foods and Human Plasma
| Analyte | 'Roma' Tomato (µ g/100g ) | Tomato Paste (µ g/100g ) | Human Plasma (nmol/L) |
|---|---|---|---|
| Apo-6'-lycopenal | 0.8 ± 0.2 | 8.3 ± 1.1 | 0.2 ± 0.1 |
| Apo-8'-lycopenal | 2.5 ± 0.2 | 26.3 ± 3.4 | 0.8 ± 0.2 |
| Apo-10'-lycopenal | 1.1 (estimated) | 14.8 (estimated) | 0.3 ± 0.1 |
| This compound | 1.7 ± 0.1 | 19.8 ± 3.0 | 0.5 ± 0.1 |
| Apo-14'-lycopenal | 0.4 (estimated) | 4.2 (estimated) | N/D |
| Sum of Apo-lycopenals | 6.5 | 73.4 | 1.9 |
Data adapted from Kopec et al. (2010). Values are presented as mean ± standard deviation where available. "Estimated" levels were calculated using the average slope of apo-8'- and this compound standards. N/D: Not Detected.
Biological Activity and Signaling Pathways of this compound
Beyond its role as a metabolic intermediate, this compound has demonstrated significant biological activity. Notably, it acts as a selective agonist for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.
In a comparative study, only this compound, and not apo-6'- or apo-8'-lycopenal, showed dose-dependent transactivation of PPARγ. This activation leads to a cascade of downstream events, including the differentiation of pre-adipocytes into mature adipocytes, upregulation of PPARγ target genes, and enhanced insulin-stimulated glucose uptake.
Table 2: Biological Activity of this compound in 3T3-L1 Cells
| Parameter | Control | This compound (10 µM) | Fold Increase | p-value |
|---|---|---|---|---|
| PPARγ Transactivation | 1.00 | 7.83 ± 0.66 | 7.83 | < 0.01 |
| PPARγ mRNA Level | 1.00 | 2.36 ± 0.07 | 2.36 | < 0.01 |
| Adiponectin Secretion | 1.00 | 3.25 ± 0.27 | 3.25 | < 0.01 |
| Glucose Uptake (pmol/well) | ~450 | 1486 ± 85 | ~3.30 | < 0.001 |
Data adapted from Shidara et al. (2018). Values represent mean ± standard deviation.
This specific interaction with PPARγ suggests that some of the metabolic benefits attributed to lycopene may be mediated by this compound. This finding is critical for drug development professionals exploring PPARγ agonists for metabolic diseases.
Experimental Protocols for this compound Analysis
Accurate measurement of this compound requires robust and sensitive analytical methods. The protocol most commonly cited involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Extraction from Human Plasma
-
Sample Preparation : To 2 mL of plasma, add an equal volume of ethanol containing 0.1% butylated hydroxytoluene (BHT) and 0.5 mL of a saturated NaCl solution.
-
Solvent Extraction : Add 10 mL of HEAT solvent (hexane/ethanol/acetone/toluene; 10:6:7:7, v/v/v/v).
-
Mixing and Centrifugation : Vortex the mixture thoroughly and centrifuge for 5 minutes at 300 x g.
-
Phase Separation : Collect the upper non-polar layer. Repeat the extraction two more times on the remaining aqueous layer.
-
Drying and Storage : Combine the non-polar extracts and dry under a stream of argon. Store the dried extract at -80 °C until analysis.
UPLC-MS/MS Method for Quantification
This method is optimized for the analysis of apo-lycopenals in food extracts.
-
Instrumentation : Waters Acquity UPLC system coupled to a tandem mass spectrometer.
-
Column : Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.
-
Column Temperature : 40 °C.
-
Mobile Phase :
-
Solvent A: 80:20 Methanol/0.1% aqueous formic acid.
-
Solvent B: 85:15 Methanol/tetrahydrofuran.
-
-
Flow Rate : 0.7 mL/min.
-
Gradient :
-
0 to 1 min: 0% to 90% B
-
1 to 1.7 min: 90% to 95% B
-
1.7 to 2.5 min: 95% to 100% B
-
2.5 to 3.0 min: Hold at 100% B
-
3.0 to 5.0 min: Re-equilibrate at 0% B.
-
-
Mass Spectrometry :
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI), negative mode.
-
MRM Transition for this compound : The specific parent and daughter ion masses should be optimized based on the instrument, but a characteristic transition can be used for quantification. For example, for apo-8'-lycopenal, the transition is m/z 416 > 347.
-
Instrument Parameters : Corona current = 30 µA, cone voltage = 35 V, desolvation temperature = 400 °C, desolvation gas flow = 700 L/h.
-
-
Quantification : Based on external calibration curves generated from commercial standards of this compound.
Conclusion and Future Perspectives
This compound has emerged as a specific and quantifiable biomarker of lycopene's eccentric cleavage pathway, primarily mediated by the BCO2 enzyme. Its consistent detection in food, plasma, and tissues, combined with its unique biological activity as a PPARγ agonist, underscores its importance. For researchers and scientists, measuring this compound can provide critical insights into individual variations in lycopene metabolism and bioavailability. For drug development professionals, the targeted signaling activity of this compound presents a novel avenue for exploring therapeutics related to metabolic health, distinct from the antioxidant properties of the parent lycopene molecule. Future studies should focus on establishing the clinical relevance of plasma this compound levels in relation to metabolic disease risk and progression, further solidifying its utility as a valuable biomarker.
References
The Enzymatic Cleavage of Lycopene to Apo-12'-lycopenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red fruits, has garnered significant attention for its potential health benefits, including cancer prevention. The bioactivity of lycopene is not solely attributed to the parent molecule but also to its various metabolic derivatives. The enzymatic cleavage of lycopene by carotenoid cleavage dioxygenases (CCDs) yields a range of apocarotenoids, including apo-12'-lycopenal. This technical guide provides an in-depth overview of the enzymatic process responsible for the formation of this compound from lycopene, with a focus on the key enzyme, reaction mechanisms, experimental protocols, and the recently elucidated signaling pathway of this metabolite.
Introduction
The metabolism of lycopene is a critical area of research for understanding its physiological functions. The eccentric cleavage of the lycopene backbone is primarily catalyzed by the mitochondrial enzyme β-carotene oxygenase 2 (BCO2), a non-heme iron-dependent dioxygenase.[1] This enzymatic action results in the formation of a series of apo-lycopenals, which are aldehydes of varying chain lengths. Among these, this compound has been identified as a metabolite in rat liver and is also present in lycopene-containing foods and human plasma.[2][3] Recent studies have unveiled a specific biological activity for this compound, highlighting its potential role in metabolic regulation.[4]
The Core Enzyme: β-Carotene Oxygenase 2 (BCO2)
BCO2 is the principal enzyme responsible for the eccentric cleavage of a wide array of carotenoids, including lycopene.[1] It is a mitochondrial enzyme that catalyzes the oxidative cleavage of the 9',10' double bond of carotenoids. The substrate specificity of BCO2 is broad, and it has been shown to cleave various provitamin A and non-provitamin A carotenoids. While BCO1, another carotenoid cleavage dioxygenase, is responsible for the central cleavage of β-carotene to produce retinal, BCO2's role is more diverse, contributing to the generation of a variety of apocarotenoids.
The catalytic activity of BCO2 is dependent on a mononuclear non-heme iron center. The proposed mechanism involves the addition of molecular oxygen across a double bond in the carotenoid substrate, leading to the formation of an unstable dioxetane intermediate, which then cleaves to form two carbonyl products.
Quantitative Data: Enzyme Kinetics
Obtaining precise kinetic parameters for the enzymatic cleavage of lycopene by BCO2 to form specifically this compound is challenging and not extensively documented in publicly available literature. The activity of BCO2 with lycopene as a substrate appears to be complex, with some studies suggesting that the enzyme's efficiency is dependent on the isomeric form of lycopene (cis vs. all-trans). For instance, ferret BCO2 has been reported to have a higher affinity for cis-isomers of lycopene. Furthermore, purified recombinant chicken BCO2 was found to be inactive with all-trans-lycopene.
To provide a comparative context for BCO2 activity, the following table summarizes the kinetic parameters of human BCO1 for various carotenoid substrates. It is important to note that these values are for a different enzyme and different substrates, but they offer an insight into the range of catalytic efficiencies for carotenoid cleavage.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg/h) | kcat (min-1) | kcat/Km (M-1min-1) |
| β-Carotene | Human BCO1 | 17.2 | 197.2 | 21.0 | 6098 |
| α-Carotene | Human BCO1 | 22.1 | 118.8 | 12.7 | 2880 |
| β-Cryptoxanthin | Human BCO1 | 19.9 | 134.4 | 14.3 | 3600 |
| Lycopene | Human BCO1 | 25.0 | 102.0 | 10.9 | 2180 |
Data for human BCO1 is presented to illustrate typical kinetic parameters for carotenoid cleavage dioxygenases. Specific kinetic data for the cleavage of lycopene to this compound by BCO2 is not currently available in the literature.
Experimental Protocols
Expression and Purification of Recombinant BCO2
This protocol is adapted from methodologies described for the expression and purification of recombinant carotenoid cleavage dioxygenases in E. coli.
4.1.1. Plasmid Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21-Gold (DE3)) with a plasmid vector containing the cDNA for human or other mammalian BCO2, often with a polyhistidine tag for purification.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
4.1.2. Protein Expression:
-
Inoculate a single colony into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 30°C to an A600 of 0.5–0.7.
-
Lower the temperature to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Continue to incubate at 16°C for 16-20 hours with shaking.
4.1.3. Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a cobalt or nickel-charged affinity chromatography column (e.g., HisPur Cobalt Resin).
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the His-tagged BCO2 protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Pool the pure fractions and desalt into a final storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
In Vitro Lycopene Cleavage Assay
This protocol provides a general framework for assessing the cleavage of lycopene by recombinant BCO2.
-
Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4), 150 mM NaCl, 0.5 mM TCEP, and a detergent such as 0.2% Triton X-100 to solubilize the lycopene.
-
Add a known concentration of lycopene (e.g., 20 µM), typically dissolved in a small volume of an organic solvent like acetone or THF, to the reaction mixture.
-
Initiate the reaction by adding a specific amount of purified recombinant BCO2 (e.g., 5-10 µg).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a solvent for extraction, such as a mixture of hexane and acetone.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the unreacted lycopene and the apo-lycopenal products.
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent for HPLC or HPLC-MS/MS analysis.
HPLC-MS/MS Analysis of this compound
This method is based on a published protocol for the separation and quantification of various apo-lycopenals.
4.3.1. Chromatographic Conditions:
-
Column: A C30 reversed-phase column (e.g., YMC C30, 150 mm x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoids and their metabolites.
-
Mobile Phase A: 88:5:5:2 (v/v/v/v) Methanol/Water/Methyl tert-butyl ether/0.1% aqueous formic acid.
-
Mobile Phase B: 78:20:2 (v/v/v) Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid.
-
Gradient: A linear gradient from mobile phase A to B is used to elute the compounds.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 30°C.
4.3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is effective for the detection of apo-lycopenals.
-
Detection: Selected Reaction Monitoring (SRM) can be used for targeted quantification of this compound, using a specific precursor-to-product ion transition.
Signaling Pathway and Logical Relationships
The enzymatic cleavage of lycopene is the initial step in a metabolic pathway that can lead to biologically active molecules. The formation of this compound is a key event in this process.
Recent research has identified a specific signaling pathway activated by this compound. It has been shown to be a selective agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.
The activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade ultimately promotes adipocyte differentiation and enhances insulin-stimulated glucose uptake. This discovery positions this compound as a bioactive metabolite of lycopene with potential implications for metabolic health.
Conclusion
The enzymatic cleavage of lycopene by BCO2 to form this compound is a key metabolic step that generates a bioactive molecule with specific signaling properties. While further research is needed to fully elucidate the kinetic parameters of this reaction, the available protocols for enzyme production and product analysis provide a solid foundation for future investigations. The identification of the PPARγ signaling pathway as a target of this compound opens new avenues for research into the health benefits of lycopene and its metabolites, particularly in the context of metabolic diseases. This technical guide provides a comprehensive resource for scientists and researchers aiming to explore this fascinating area of carotenoid biology and its potential applications in drug development.
References
- 1. Impact of Carotenoid Cleaving Enzymes on Lycopene Accumulation in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and Absorption of Dietary Apo-12'-lycopenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apo-12'-lycopenal, a carotenoid derivative found in lycopene-rich foods, is gaining attention for its potential biological activities. However, a comprehensive understanding of its bioavailability and absorption from dietary sources remains a critical knowledge gap. This technical guide synthesizes the current, albeit limited, scientific evidence regarding the presence of this compound in the diet and human circulation. Crucially, it provides detailed, adaptable experimental protocols for researchers to investigate its absorption and pharmacokinetic profile. The proposed methodologies, based on established practices for analogous compounds, aim to facilitate future studies to elucidate the metabolic fate and therapeutic potential of this dietary apocarotenoid.
Introduction
Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red-pigmented fruits, is associated with various health benefits. Its biological effects may be attributed not only to the parent molecule but also to its metabolic derivatives, the apo-lycopenals. These compounds are formed through the enzymatic cleavage of lycopene. Among these, this compound has been identified in both food matrices and human plasma, suggesting it may be absorbed from the diet or formed endogenously.[1][2][3] Understanding the extent to which dietary this compound is absorbed is paramount for evaluating its physiological significance and potential as a therapeutic agent. This guide outlines the current knowledge and provides a framework for future research in this area.
Quantitative Data on this compound
While direct studies on the bioavailability of dietary this compound are lacking, its presence has been quantified in various food sources and human plasma. The following tables summarize the existing data.
Table 1: Quantification of this compound in Food Products
| Food Product | Mean Concentration (µ g/100g ) | Analytical Method | Reference |
| 'Roma' Tomato | Not explicitly quantified individually | HPLC-MS/MS | [1][2] |
| Tomato Paste | Not explicitly quantified individually | HPLC-MS/MS |
Note: While this compound was detected, the cited studies reported the sum of several apo-lycopenals. For 'Roma' tomatoes, the sum of apo-6’-, 8’-, 10’-, 12’-, and 14’-lycopenals was 6.5 µ g/100 g, and for tomato paste, it was 73.4 µ g/100 g.
Table 2: Quantification of Apo-lycopenals in Human Plasma
| Analyte | Mean Concentration (nmol/L) | Study Conditions | Analytical Method | Reference |
| Sum of Apo-lycopenals | 1.9 | Consumption of tomato juice for 8 weeks | HPLC-MS/MS | |
| This compound | Individually detected but not quantified | Consumption of tomato juice for 8 weeks | HPLC-MS/MS |
Note: The presence of apo-lycopenals in plasma could be a result of direct absorption from food or from the in vivo metabolism of lycopene.
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the bioavailability and absorption of this compound. These protocols are adapted from established methods for carotenoids and other apocarotenoids.
Quantification of this compound in Food Matrices and Biological Samples
This protocol describes the extraction and quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
3.1.1. Materials and Reagents
-
This compound standard
-
Hexane, acetone, methanol, methyl tert-butyl ether (HPLC grade)
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
Food sample or plasma
3.1.2. Sample Preparation (Food Matrix)
-
Homogenize 5 g of the food sample.
-
Extract the homogenate with a hexane/acetone (1:1, v/v) solution containing 0.1% BHT.
-
Vortex and centrifuge the mixture.
-
Collect the supernatant and repeat the extraction process twice.
-
Pool the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase for UPLC-MS/MS analysis.
3.1.3. Sample Preparation (Plasma)
-
To 1 mL of plasma, add an equal volume of ethanol containing 0.1% BHT to precipitate proteins.
-
Vortex and then add 5 mL of hexane/methyl tert-butyl ether (1:1, v/v).
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the upper organic layer. Repeat the extraction twice.
-
Pool the organic extracts and dry under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
3.1.4. UPLC-MS/MS Analysis
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile/Methanol (85:15) with 0.1% formic acid
-
Mobile Phase B: Methyl tert-butyl ether with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from other carotenoids and lipids.
-
Mass Spectrometry: Tandem mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions of this compound.
In Vitro Intestinal Permeability Assay using Caco-2 Cells
This assay assesses the transport of this compound across a monolayer of human intestinal Caco-2 cells, providing an estimate of its intestinal permeability.
3.2.1. Cell Culture
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
3.2.2. Permeability Assay
-
Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of this compound (e.g., 10 µM in HBSS with a solubilizing agent like 0.5% BSA) to the apical (A) side of the transwell.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the remaining solution from the apical side and lyse the cells to determine the intracellular concentration.
-
Quantify the concentration of this compound in all samples using UPLC-MS/MS as described in section 3.1.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the filter, and C0 is the initial concentration on the apical side.
In Vivo Pharmacokinetic Study in a Rodent Model
This study design aims to determine the pharmacokinetic profile of this compound after oral administration to rats.
3.3.1. Animal Model
-
Male Sprague-Dawley rats (n=3-5 per time point).
3.3.2. Dosing
-
Administer a single oral gavage of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).
-
A control group should receive the vehicle only.
3.3.3. Sample Collection
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process the blood to obtain plasma and store at -80°C until analysis.
3.3.4. Sample Analysis
-
Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method as described in section 3.1.
3.3.5. Pharmacokinetic Analysis
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanisms and workflows.
Caption: Proposed intestinal absorption pathway of dietary this compound.
Caption: Workflow for quantification of this compound.
Caption: Experimental workflow for Caco-2 cell permeability assay.
Conclusion and Future Directions
The presence of this compound in both the human diet and circulation underscores the need to understand its bioavailability and physiological roles. Currently, there is a significant lack of direct evidence to quantify the absorption of dietary this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to address this knowledge gap. Future studies should focus on:
-
Directly measuring the bioavailability of this compound from different food matrices.
-
Elucidating the specific transport mechanisms involved in its intestinal uptake, including the roles of SR-BI, CD36, and other potential transporters.
-
Investigating the extent of its metabolism within enterocytes during absorption.
-
Conducting comparative bioavailability studies between this compound and its parent compound, lycopene.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the absorption and metabolic fate of dietary this compound, which is essential for evaluating its potential impact on human health and its development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Apo-12'-lycopenal in Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-12'-lycopenal is a metabolite of lycopene, a carotenoid abundant in tomatoes and other red fruits and vegetables. Research suggests that lycopene and its metabolites may play a role in human health and disease, necessitating sensitive and specific analytical methods for their quantification in biological matrices.[1][2][3] This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is intended for use in clinical and research settings to accurately measure the concentrations of this bioactive compound.
Signaling Pathway of Lycopene Metabolism
Lycopene is metabolized in the body through enzymatic cleavage by β-carotene oxygenase 2 (BCO2), leading to the formation of various apo-lycopenals.[1][4] This eccentric cleavage can occur at different positions along the polyene chain of lycopene, resulting in a series of aldehydes, including this compound. These metabolites can be absorbed from food or formed endogenously.
Experimental Workflow
The analytical workflow for the quantification of this compound in plasma involves sample preparation, HPLC separation, and MS/MS detection. The key steps are outlined in the diagram below.
Detailed Protocols
Preparation of Standards and Quality Controls
Materials:
-
This compound certified standard
-
β-apo-8'-carotenal (Internal Standard, IS)
-
Human plasma (screened for apo-lycopenal and IS)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
Protocol:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and β-apo-8'-carotenal into separate amber glass vials.
-
Dissolve each compound in 1 mL of dichloromethane to obtain 1 mg/mL stock solutions. Store at -80°C.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate solutions of this compound in methanol.
-
From these, prepare working standard solutions in methanol to spike into plasma for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the β-apo-8'-carotenal stock solution with methanol to a final concentration of 1 µg/mL.
-
-
Calibration Standards and QC Samples:
-
Spike known amounts of the this compound working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 10 nmol/L.
-
Prepare QC samples in blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ): 0.1 nmol/L
-
Low QC (LQC): 0.3 nmol/L
-
Medium QC (MQC): 3 nmol/L
-
High QC (HQC): 8 nmol/L
-
-
Aliquots of the prepared calibration standards and QC samples can be stored at -80°C.
-
Sample Preparation
Materials:
-
Plasma samples, calibration standards, and QCs
-
Internal Standard Working Solution (1 µg/mL β-apo-8'-carotenal)
-
Ethanol with 0.1% Butylated Hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Hexane/Ethanol/Acetone/Toluene (HEAT) solvent (10:6:7:7, v/v/v/v)
-
Nitrogen gas
-
HPLC mobile phase for reconstitution
Protocol:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To a 15 mL glass tube, add 2 mL of plasma.
-
Add 20 µL of the 1 µg/mL β-apo-8'-carotenal internal standard working solution.
-
Add 2 mL of ethanol containing 0.1% BHT and vortex briefly.
-
Add 0.5 mL of saturated NaCl solution.
-
Add 10 mL of the HEAT solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 6-9) two more times, pooling the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (80:20 Methanol/0.1% aqueous formic acid).
-
Vortex for 30 seconds and transfer to an amber autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
HPLC Conditions:
| Parameter | Setting |
| Column | YMC C30, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 80:20 Methanol/0.1% aqueous formic acid |
| Mobile Phase B | 78:20:2 Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Gradient | As described in the original method |
MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion |
| Corona Current | 30 µA |
| Cone Voltage | 35 V |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 700 L/h |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound | 350.26 | 281.2 | 0.2 |
| β-apo-8'-carotenal (IS) | 416.31 | 347.3 | 0.2 |
Method Validation
The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve of at least six non-zero standards is analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision | Intra- and inter-day precision are assessed by analyzing QC samples at four levels in replicate (n=5) over at least three separate runs. | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Accuracy | Intra- and inter-day accuracy are determined from the same data as precision. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and IS is determined by comparing the peak areas of extracted samples to those of unextracted standards. | Consistent and reproducible recovery is desired. |
| Matrix Effect | The effect of the plasma matrix on the ionization of the analyte and IS is evaluated. | The %CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of this compound in plasma is evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Quantitative Data
In a study where individuals consumed tomato juice for eight weeks, several apo-lycopenals were detected and quantified in their plasma. The concentrations of individual apo-lycopenals, including this compound, are summarized in the table below.
Concentrations of Apo-lycopenals in Human Plasma:
| Apo-lycopenal | Average Concentration (nmol/L) ± SD (n=7) |
| Apo-6'-lycopenal | 0.12 ± 0.05 |
| Apo-8'-lycopenal | 0.73 ± 0.26 |
| Apo-10'-lycopenal | 0.35 ± 0.12 |
| This compound | 0.68 ± 0.32 |
| Apo-14'-lycopenal | 0.24 ± 0.11 |
| Total Apo-lycopenals | 1.9 ± 0.8 |
Data adapted from Moran et al., J Agric Food Chem, 2010.
Conclusion
This application note provides a comprehensive HPLC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation, will enable researchers to accurately measure this lycopene metabolite. This method is a valuable tool for studies investigating the role of lycopene and its metabolites in human health and disease.
References
- 1. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Extraction and Analysis of Apo-12'-lycopenal from Tomato Products
Introduction
Apo-lycopenals are oxidative metabolites of lycopene, the primary carotenoid responsible for the red color of tomatoes. These compounds are formed through the enzymatic cleavage of lycopene by β-carotene oxygenase 2 (BCO2) or through non-enzymatic oxidation.[1][2] Among these, apo-12'-lycopenal has garnered significant interest within the research and drug development communities due to its potential biological activities. Studies have indicated that this compound can reduce the proliferation of human prostate cancer cells, in part by inhibiting normal cell cycle progression.[3][4] This document provides detailed protocols for the extraction and quantification of this compound from tomato products, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
While data for the specific concentration of this compound is not extensively detailed in the literature, studies have successfully quantified a range of apo-lycopenals in tomato products. The following table summarizes the total concentration of apo-lycopenals found in representative tomato samples. It is important to note that this compound is one of several apo-lycopenals detected, including apo-6′-, 8′-, 10′-, and 14′-lycopenals.[1]
| Product | Matrix | Total Apo-lycopenals Concentration (µ g/100 g) | Reference |
| 'Roma' Tomato | Raw Fruit | 6.5 | |
| Tomato Paste | Processed | 73.4 |
Metabolic Pathway and Experimental Workflow
To visualize the biological origin and the analytical process for this compound, the following diagrams are provided.
References
- 1. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lycopene and this compound reduce cell proliferation and alter cell cycle progression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Apo-12'-lycopenal in prostate cancer cell line research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-12'-lycopenal, a carotenoid-derived aldehyde, is a metabolite of lycopene, the red pigment abundant in tomatoes and other red fruits. Emerging research has highlighted the potential of this compound as a bioactive compound with anti-cancer properties, particularly in the context of prostate cancer. This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer cell line research. The information herein is intended to guide researchers in investigating the mechanisms of action of this promising natural compound.
Studies have shown that this compound can significantly reduce the proliferation of androgen-independent prostate cancer cells, such as the DU145 cell line.[1][2] The primary mechanism of action appears to be the alteration of the cell cycle, leading to an arrest in the G1 and G2/M phases and a subsequent reduction in the S phase population.[3] This inhibition of cell cycle progression is a key focus of research for potential therapeutic interventions in cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on prostate cancer cell lines as reported in the literature. These tables are designed for easy comparison of the compound's efficacy across different experimental parameters.
Table 1: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Proliferation Inhibition (%) | Assay Method | Reference |
| DU145 | 1 - 25 | 48 | Concentration-dependent reduction | Not specified | [4] |
| DU145 | Supra-physiological levels | Not specified | Significant reduction | Not specified | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in DU145 Prostate Cancer Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | - | Baseline | Baseline | Baseline | |
| This compound | 1 - 25 | Increased | Decreased | Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., DU145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
Prostate cancer cell line (e.g., DU145)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed prostate cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for examining the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Prostate cancer cell line (e.g., DU145)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates or larger flasks
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-phospho-Rb, anti-Rb, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound in prostate cancer cells and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
References
Application Notes & Protocols for the Analysis of Apo-12'-lycopenal and other Apo-lycopenals
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the generation, identification, and quantification of apo-12'-lycopenal and other related apo-lycopenals. The protocols are based on established methods for the analysis of these lycopene metabolites in various biological matrices.
Introduction
Apo-lycopenals are metabolites of lycopene, a carotenoid abundant in tomatoes and other red fruits and vegetables.[1][2][3] These compounds are formed through the enzymatic cleavage of lycopene by β-carotene oxygenase 2 (BCO2) or through oxidative processes.[2][4] Growing evidence suggests that apo-lycopenals, rather than lycopene itself, may be responsible for some of the biological activities attributed to lycopene consumption, including roles in cell signaling pathways related to cancer prevention. Accurate and reliable analytical methods are crucial for understanding the formation, metabolism, and biological functions of these compounds.
Application Note 1: Generation of Apo-lycopenal Standards
Objective: To produce a mixed standard of various apo-lycopenals, including this compound, through the in vitro oxidation of lycopene. This mixture can be used for the initial identification of these compounds in biological samples.
Principle: The oxidation of lycopene, for example by ozonolysis, cleaves the polyene chain at different double bonds, resulting in a series of apo-lycopenals of varying chain lengths.
Protocol:
1. Preparation of Lycopene Solution:
-
Dissolve all-trans-lycopene in a suitable organic solvent, such as a mixture of hexane and acetone.
2. In Vitro Oxidation:
-
Expose the lycopene solution to an oxidizing agent. One documented method is ozone treatment.
-
The reaction will produce a mixture of apo-6′-, 8′-, 10′-, 12′-, 14′-, and 15′-lycopenals.
3. Purification (Optional, for obtaining individual standards):
-
While the initial oxidation yields a mixture, individual apo-lycopenals can be separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
-
Collect the fractions corresponding to the retention times of the individual apo-lycopenals for use as purified standards.
4. Characterization:
-
Confirm the identity of the generated apo-lycopenals using HPLC-tandem mass spectrometry (HPLC-MS/MS). The characteristic fragmentation pattern often involves the loss of an isoprenyl group (M-69).
Application Note 2: Quantification of Apo-lycopenals in Biological Samples by HPLC-MS/MS
Objective: To develop and validate a sensitive and selective method for the quantification of this compound and other apo-lycopenals in complex biological matrices such as fruits, vegetables, and human plasma.
Principle: This method utilizes the separation power of HPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry to accurately measure low concentrations of apo-lycopenals.
Experimental Protocol:
1. Sample Preparation:
-
Fruits and Vegetables: Homogenize the sample and extract the lipids and carotenoids using a mixture of hexane and acetone.
-
Human Plasma: Perform a liquid-liquid extraction of the plasma sample using a suitable organic solvent to isolate the lipid-soluble components, including apo-lycopenals.
2. HPLC Separation:
-
Column: A C30 reversed-phase column is recommended for good separation of carotenoids and their metabolites. A C18 column can also be used.
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and tetrahydrofuran is effective.
-
Solvent A: Methanol/water (e.g., 80:20 v/v) with 0.1% formic acid.
-
Solvent B: Methanol/tetrahydrofuran (e.g., 85:15 v/v).
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, increasing over time to elute the more nonpolar compounds.
-
Flow Rate: A flow rate of 0.7 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.
3. Mass Spectrometry Detection:
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative mode has been shown to be effective for the detection of apo-lycopenals.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM mode to monitor the specific precursor-to-product ion transitions for each apo-lycopenal. The characteristic transition often corresponds to the loss of an isoprenyl group (M-69).
-
This compound Transition: m/z 350 > 281.
-
Other Apo-lycopenal Transitions:
-
Apo-6'-lycopenal: m/z 442 > 373.
-
Apo-8'-lycopenal: m/z 416 > 347.
-
Apo-10'-lycopenal: m/z 376 > 307.
-
Apo-14'-lycopenal: m/z 310 > 241.
-
-
4. Quantification:
-
Generate a calibration curve using the prepared apo-lycopenal standards.
-
Due to the potential lack of commercially available individual standards, quantification can be performed using equivalents of a more readily available standard, such as this compound or an average response factor.
-
The use of stable isotope-labeled internal standards is the ideal approach to correct for matrix effects and variations in extraction efficiency, though their synthesis can be challenging.
Quantitative Data Summary
The following tables summarize the reported concentrations of various apo-lycopenals in different food products and human plasma.
Table 1: Concentration of Apo-lycopenals in Food Products
| Food Product | Apo-6'-lycopenal (µ g/100g ) | Apo-8'-lycopenal (µ g/100g ) | Apo-10'-lycopenal (µ g/100g ) | This compound (µ g/100g ) | Apo-14'-lycopenal (µ g/100g ) | Total Apo-lycopenals (µ g/100g ) |
| 'Roma' Tomato | - | - | - | - | - | 6.5 |
| Tomato Paste | - | - | - | - | - | 73.4 |
Note: Individual concentrations for each apo-lycopenal in these specific matrices were not detailed in the provided search results, only the sum.
Table 2: Concentration of Apo-lycopenals in Human Plasma
| Analyte | Concentration (nmol/L) |
| Total Apo-lycopenals | 1.9 |
Note: This value represents the sum of apo-6′-, 8′-, 10′-, 12′-, and 14′-lycopenals detected in the plasma of individuals who had consumed tomato juice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of lycopene to apo-lycopenals and a general workflow for their analysis.
Caption: Metabolic conversion of lycopene to apo-lycopenals by BCO2.
Caption: General workflow for the analysis of apo-lycopenals.
References
- 1. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Identification of Apo-12'-lycopenal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Apo-12'-lycopenal is a C25 apocarotenoid derived from the oxidative cleavage of lycopene, a prominent carotenoid found in tomatoes and other red fruits and vegetables. As a metabolite of lycopene, this compound is of significant interest in nutrition and biomedical research due to its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate identification and quantification of this compound in various matrices such as food, plasma, and tissues are crucial for understanding its metabolism, bioavailability, and physiological functions. This document provides detailed application notes and experimental protocols for the identification and characterization of this compound using key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the preliminary identification and quantification of carotenoids and apocarotenoids. The conjugated polyene chain in this compound gives rise to characteristic strong absorption bands in the visible region. The position of the absorption maximum (λmax) is indicative of the length of the chromophore.
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Reference |
| λmax | ~447 nm | [1] |
| Solvent | Not specified, likely a non-polar solvent like hexane or ethanol | [1] |
| Spectral Features | A broad absorption band with some fine structure is typical for apocarotenoids. | [2][3] |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and λmax of this compound.
Materials:
-
This compound standard
-
HPLC-grade hexane or ethanol
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Standard Preparation: Prepare a dilute solution of this compound in hexane or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.3 and 0.8 at the λmax.[2]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range from 300 to 600 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent (hexane or ethanol) and place it in both the sample and reference beams to record a baseline.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the this compound solution before filling it.
-
Place the sample cuvette in the sample beam.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax).
-
The identity of this compound can be preliminarily confirmed by comparing its λmax with that of a known standard.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the unambiguous identification and structural elucidation of apocarotenoids. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it allows for the sensitive and selective detection of this compound in complex mixtures.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value | Ionization Mode | Reference |
| Molecular Formula | C25H34O | - | |
| Molecular Weight | 350.54 g/mol | - | |
| Exact Mass [M] | 350.2604 Da | - | |
| Observed Ion (m/z) | 350.26 | APCI (-) | |
| Key MS/MS Transition | 350 -> 281 | APCI (-) | |
| Characteristic Fragmentation | Loss of isoprenyl group (M-69) | APCI (-) |
Experimental Protocol: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To identify and confirm the presence of this compound using its mass-to-charge ratio and fragmentation pattern.
Materials:
-
Sample extract (e.g., from plasma or food)
-
This compound standard
-
HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
C18 or C30 reversed-phase HPLC column.
-
HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether, water, formic acid).
Procedure:
-
Sample Preparation:
-
For food samples, perform a liquid-liquid extraction with a mixture of hexane and acetone.
-
For plasma samples, proteins should be precipitated with a solvent like methanol or ethanol, followed by extraction of the supernatant.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase.
-
-
HPLC Separation:
-
Column: YMC C30, 5 µm, 150 mm × 4.96 mm.
-
Mobile Phase A: 88:5:5:2 Methanol/Water/Methyl-tert-butyl ether/0.1% aqueous formic acid.
-
Mobile Phase B: 78:20:2 Methyl-tert-butyl ether/Methanol/0.1% aqueous formic acid.
-
Flow Rate: 1.3 mL/min.
-
Gradient: A suitable gradient should be developed to separate this compound from other components in the sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative APCI is effective for the analysis of apo-lycopenals.
-
MS Scan Mode: Full scan mode can be used for initial identification.
-
MS/MS Scan Mode (Selected Reaction Monitoring - SRM): For targeted analysis and confirmation, monitor the transition of the parent ion (m/z 350) to a characteristic product ion (m/z 281).
-
Instrument Parameters: Optimize parameters such as corona current, cone voltage, and desolvation temperature for maximum sensitivity.
-
-
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of the authentic standard.
-
Confirm the identity by the presence of the specific parent ion and its characteristic fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment. While obtaining high-quality NMR spectra for apocarotenoids can be challenging due to their limited availability and potential for instability, it is the most definitive method for structural elucidation.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic Proton (-CHO) | 9.4 - 10.0 | Singlet |
| Olefinic Protons (-CH=CH-) | 6.0 - 7.0 | Multiplets |
| Methyl Protons on Polyene Chain | 1.8 - 2.2 | Singlets |
| Methyl Protons on Terminal Isopropyl Group | ~1.0 | Singlet or Doublet |
| Methylene Protons (-CH2-) | ~2.0 | Multiplets |
Note: These are predicted values based on the known chemical shifts of similar carotenoid and apocarotenoid structures. The exact chemical shifts can vary depending on the solvent and instrument used.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain the ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
Purified this compound sample (high purity is essential)
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR spectrometer (400 MHz or higher is recommended)
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound in the deuterated solvent in an NMR tube. The concentration should be optimized for the instrument's sensitivity.
-
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For dilute samples, a larger number of scans will be necessary.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the this compound structure. The aldehydic proton should appear as a singlet in the downfield region (9.4-10.0 ppm). The olefinic protons will resonate in the 6.0-7.0 ppm range, and the methyl groups will appear in the upfield region.
-
Visualizations
References
Application Notes and Protocols for In Vitro Metabolism of Apo-12'-lycopenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-12'-lycopenal is a metabolite of lycopene, a carotenoid abundant in tomatoes and other red fruits and vegetables. The formation of this compound occurs through the eccentric cleavage of lycopene, a reaction catalyzed by the β-carotene oxygenase 2 (BCO2) enzyme.[1][2] Emerging research indicates that this compound possesses biological activities, including the potential to influence lipid metabolism and adipocyte differentiation through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3] Understanding the metabolism of this compound is crucial for elucidating its physiological roles and assessing its potential as a therapeutic agent.
These application notes provide detailed protocols for studying the in vitro metabolism of this compound using two primary model systems: liver microsomes and the Caco-2 human intestinal cell line. Additionally, a protocol for investigating the biological activity of this compound in 3T3-L1 preadipocyte cells is included.
Key In Vitro Models for this compound Metabolism
Two primary in vitro models are recommended for studying the metabolism of this compound:
-
Liver Microsomes: This subcellular fraction is rich in drug-metabolizing enzymes, including cytochrome P450s and the carotenoid cleavage enzymes BCO1 and BCO2, making it an ideal system for studying the initial steps of hepatic metabolism.[4][5]
-
Caco-2 Cells: This human colon adenocarcinoma cell line differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. Caco-2 cells are a valuable tool for investigating the absorption, transport, and intestinal metabolism of carotenoids and their metabolites.
Quantitative Data Summary
The following table summarizes quantitative data related to the enzymatic activity of BCO2 and the biological effects of this compound from published studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Model System | Comments |
| BCO2 Enzyme Kinetics (β-carotene as substrate) | Provides an estimate of the enzyme's activity. | ||
| Km | 3.5 ± 1.1 µmol/L | Recombinant BCO2 | The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 32.2 ± 2.9 pmol β-apo-10'-carotenal · mg protein-1 · h-1 | Recombinant BCO2 | The maximum rate of reaction (Vmax) indicates the enzyme's catalytic efficiency. |
| Biological Activity of this compound | Demonstrates the functional consequences of this compound. | ||
| PPARγ Transactivation | 7.83 ± 0.66-fold increase vs. control | 3T3-L1 cells | Shows selective and dose-dependent activation of PPARγ. |
| PPARγ mRNA Levels | 2.36 ± 0.07-fold increase vs. control | 3T3-L1 cells | Increased gene expression of the receptor. |
| Adiponectin Secretion | 3.25 ± 0.27-fold increase vs. control | Differentiated 3T3-L1 cells | A key marker of adipocyte function. |
| Insulin-stimulated Glucose Uptake | 1486 ± 85 pmol/well | Differentiated 3T3-L1 cells | Indicates improved insulin sensitivity. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines the procedure for assessing the metabolism of this compound using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., an apocarotenoid not expected to be formed)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (dissolved in a suitable solvent like ethanol or THF, final concentration typically 1-10 µM) to the pre-warmed reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining this compound and any formed metabolites.
-
Protocol 2: this compound Uptake and Metabolism in Caco-2 Cells
This protocol describes the investigation of this compound transport and metabolism in a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format)
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Hexane:tert-butyl methyl ether (1:1, v/v)
-
Ethanol
-
HPLC-MS/MS system
Procedure:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto Transwell® inserts at a suitable density.
-
Allow the cells to differentiate for 21 days, changing the medium every 2-3 days, to form a polarized monolayer.
-
-
This compound Treatment:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Prepare a solution of this compound in serum-free medium (final concentration typically 1-10 µM).
-
Add the this compound solution to the apical side of the Transwell® insert.
-
Incubate at 37°C for desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Collection:
-
At each time point, collect the medium from both the apical and basolateral compartments.
-
Wash the cell monolayer with ice-cold HBSS.
-
Lyse the cells directly on the insert using a suitable lysis buffer or by scraping into a solvent.
-
-
Extraction of Apocarotenoids:
-
To the collected media and cell lysates, add ethanol to precipitate proteins.
-
Extract the apocarotenoids by adding a mixture of hexane:tert-butyl methyl ether (1:1, v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase and evaporate to dryness under nitrogen.
-
-
Analysis:
-
Reconstitute the dried extracts in a suitable solvent and analyze by HPLC-MS/MS to quantify this compound and its metabolites in the cells and the apical and basolateral media.
-
Protocol 3: Adipocyte Differentiation of 3T3-L1 Cells Induced by this compound
This protocol details the procedure for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes using this compound to study its biological activity.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, supplemented with 10% bovine calf serum (for proliferation) or 10% FBS (for differentiation)
-
Insulin, Dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for standard differentiation cocktail
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Proliferation and Confluence:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.
-
Maintain the cells at confluence for an additional 2 days to induce growth arrest.
-
-
Initiation of Differentiation (Day 0):
-
Replace the medium with differentiation medium (DMEM with 10% FBS) containing a standard differentiation cocktail (e.g., 1 µg/mL insulin, 0.25 µM dexamethasone, and 0.5 mM IBMX) with or without the addition of this compound (e.g., 1-10 µM).
-
-
Maintenance of Differentiation:
-
After 2-3 days, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin).
-
Continue to culture the cells for an additional 4-8 days, replacing the maintenance medium every 2 days.
-
-
Assessment of Differentiation (Day 8-10):
-
Observe the cells for the accumulation of lipid droplets, a hallmark of adipocyte differentiation.
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at approximately 490 nm.
-
-
Visualizations
Experimental Workflow for In Vitro Metabolism of this compound
Caption: General experimental workflow for studying this compound metabolism in vitro.
PPARγ Signaling Pathway Activated by this compound
Caption: Activation of the PPARγ signaling pathway by this compound.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Lycopene Metabolite, Promotes Adipocyte Differentiation via Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 5. digital.csic.es [digital.csic.es]
Application Notes and Protocols for Tracing Apo-12'-lycopenal Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-12'-lycopenal is a metabolite of lycopene, a carotenoid abundant in tomatoes and other red fruits and vegetables. The enzymatic cleavage of lycopene by β-carotene oxygenase 2 (BCO2) results in the formation of various apo-lycopenals, including this compound.[1][2] These metabolites are of significant interest due to their potential biological activities, which may differ from the parent compound, lycopene.[3][4] Understanding the metabolic fate of this compound is crucial for elucidating its physiological roles and evaluating its potential as a therapeutic agent.
Stable isotope labeling is a powerful technique for tracing the metabolic pathways of compounds in biological systems. By introducing a molecule labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track its conversion into downstream metabolites using mass spectrometry. This approach provides a dynamic view of metabolic processes and allows for the quantification of metabolite formation.
These application notes provide a comprehensive overview and detailed protocols for tracing the metabolism of this compound using stable isotope labeling in a cell culture model.
Metabolic Pathway of this compound
The metabolism of lycopene to this compound is initiated by the eccentric cleavage of the lycopene backbone by the mitochondrial enzyme β-carotene oxygenase 2 (BCO2).[5] Once formed, this compound can be further metabolized through oxidation or reduction reactions, leading to the formation of apo-12'-lycopenoic acid and apo-12'-lycopenol, respectively. These subsequent steps are catalyzed by aldehyde dehydrogenases and alcohol dehydrogenases.
Experimental Workflow
The general workflow for tracing the metabolism of stable isotope-labeled this compound involves the synthesis of the labeled compound, incubation with a cellular model, extraction of metabolites, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table represents hypothetical quantitative data from a time-course experiment tracing the metabolism of ¹³C-Apo-12'-lycopenal in a liver cell line (e.g., HepG2). The data is presented as the concentration (nM) of the labeled parent compound and its expected metabolites in the cell lysate.
| Time Point | ¹³C-Apo-12'-lycopenal (nM) | ¹³C-Apo-12'-lycopenoic Acid (nM) | ¹³C-Apo-12'-lycopenol (nM) |
| 0 h | 1000.0 | 0.0 | 0.0 |
| 1 h | 850.5 | 120.3 | 25.2 |
| 4 h | 550.2 | 350.8 | 80.1 |
| 8 h | 250.7 | 580.4 | 135.6 |
| 24 h | 50.1 | 750.9 | 180.3 |
Experimental Protocols
Synthesis of ¹³C-Apo-12'-lycopenal
Cell Culture and Labeling
This protocol is designed for adherent cells, such as the human liver cancer cell line HepG2, which is a relevant model for studying xenobiotic metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
¹³C-Apo-12'-lycopenal stock solution (in a suitable solvent like DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours in complete DMEM (containing 10% FBS and 1% penicillin-streptomycin).
-
Starvation (Optional): To reduce the background from serum components, replace the complete medium with serum-free DMEM for 2-4 hours before treatment.
-
Labeling: Prepare the treatment medium by diluting the ¹³C-Apo-12'-lycopenal stock solution in serum-free DMEM to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add 2 mL of the treatment medium to each well.
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting:
-
Media: At each time point, collect the cell culture medium and transfer it to a labeled tube. Store at -80°C for analysis of extracellular metabolites.
-
Cells:
-
Aspirate the remaining medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells from the well plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and store at -80°C until LC-MS/MS analysis.
-
-
Sample Preparation and LC-MS/MS Analysis
Materials:
-
Collected cell extracts and media
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw the cell extracts and media samples on ice.
-
Centrifuge the samples again to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) is required.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B will be used to separate the parent compound and its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions will be specific for the unlabeled and ¹³C-labeled versions of this compound and its expected metabolites.
-
MRM Transitions (Hypothetical):
-
¹²C-Apo-12'-lycopenal: [M+H]⁺ > fragment ions
-
¹³C-Apo-12'-lycopenal: [M+H+n]⁺ > fragment ions (where 'n' is the number of ¹³C atoms)
-
And similarly for the metabolites.
-
-
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying the metabolism of this compound using stable isotope labeling. This powerful technique will enable a deeper understanding of the metabolic fate of this lycopene metabolite and its potential biological significance. The detailed methodologies for cell culture, metabolite extraction, and LC-MS/MS analysis provide a solid foundation for designing and executing successful tracer studies.
References
- 1. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimetastatic effects and mechanisms of apo-8'-lycopenal, an enzymatic metabolite of lycopene, against human hepatocarcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Lycopene Metabolite, Promotes Adipocyte Differentiation via Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for compartmentalization of mammalian carotenoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Apo-12'-lycopenal during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Apo-12'-lycopenal during sample preparation.
Troubleshooting Guides
This section addresses specific issues that can arise during the handling and analysis of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low Recovery of this compound
Low recovery is a common issue, often indicating degradation of the analyte during the extraction and preparation process.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidative Degradation | Exposure to atmospheric oxygen can lead to the formation of epoxides and shorter-chain aldehydes.[1] Perform all steps under an inert atmosphere (e.g., nitrogen or argon).[2] De-gas all solvents before use. Add antioxidants to the extraction solvent. |
| Photo-degradation | This compound is sensitive to light, which can cause isomerization and degradation.[3][4] Work under red or dim light and use amber-colored glassware or vials wrapped in aluminum foil.[3] |
| Thermal Degradation | Elevated temperatures accelerate degradation. Avoid excessive heat during extraction and solvent evaporation. Use a gentle stream of nitrogen for solvent removal at low temperatures. Store samples at -80°C. |
| Incomplete Extraction | The choice of solvent and extraction method may not be optimal for your sample matrix. Experiment with different solvent systems (e.g., hexane/acetone, methanol/ethyl acetate) to ensure complete extraction. Multiple extraction steps (repeating the process 2-3 times) can improve recovery. |
| Adsorption to Surfaces | This compound can adsorb to glass and plastic surfaces, leading to losses. Silanize glassware to minimize adsorption. |
Experimental Workflow for Troubleshooting Low Recovery:
References
Technical Support Center: Overcoming Challenges in the Quantification of Apo-12'-lycopenal
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of quantifying Apo-12'-lycopenal. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
Researchers may encounter several obstacles during the quantification of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal/Peak for this compound | 1. Degradation during sample preparation: this compound is a labile compound, sensitive to light, heat, and oxygen.[1] 2. Inefficient extraction: The chosen solvent and methodology may not be optimal for isolating this compound from the sample matrix. 3. Low concentration in the sample: The endogenous levels of this compound in many biological matrices are inherently low.[2] 4. Instrumental issues: Suboptimal MS/MS parameters, detector malfunction, or other HPLC system problems can lead to poor signal. | 1. Conduct sample preparation under dim light, on ice, and incorporate antioxidants such as BHT or pyrogallol into the extraction solvents. It is also important to minimize the duration of sample handling.[3] 2. Employ a robust extraction method, for example, using a solvent mixture of hexane, ethanol, acetone, and toluene.[2] Ensure the sample is thoroughly homogenized. 3. Concentrate the sample extract prior to analysis and utilize a highly sensitive detection method like HPLC-MS/MS.[2] 4. Optimize MS/MS parameters, including collision energy and ion transitions. Regularly verify instrument calibration and performance. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column contamination: Accumulation of components from the sample matrix on the analytical column. 2. Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable for this compound. 3. Column degradation: The stationary phase of the column may be compromised. 4. Secondary interactions: The analyte may be interacting with active sites on the column packing material. | 1. Utilize a guard column and consider implementing a sample clean-up step, such as solid-phase extraction (SPE). 2. Adjust the pH of the mobile phase or modify the gradient profile. Confirm that the mobile phase components are miscible and have been properly degassed. 3. Replace the analytical column. 4. Introduce a competing agent into the mobile phase or switch to a different column chemistry, such as a C30 stationary phase. |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or system: The presence of impurities in the solvents or the accumulation of contaminants within the HPLC-MS system. 2. Matrix effects: Co-eluting substances from the sample matrix can interfere with the analyte signal. 3. Detector issues: The detector may be contaminated, or the lamp may be approaching the end of its operational life. | 1. Use high-purity solvents and ensure they are filtered before use. Perform regular cleaning of the HPLC system and the mass spectrometer's ion source. 2. Enhance the sample clean-up procedure, for example, by incorporating an SPE step. Adjust the chromatographic method to achieve better separation of this compound from interfering compounds. 3. Clean the detector cell and replace the detector lamp if necessary. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition: Inaccurate solvent mixing or the evaporation of a volatile component can alter the mobile phase. 2. Fluctuations in column temperature: Inadequate temperature control for the column. 3. Column equilibration issues: Insufficient time for the column to stabilize between injections. 4. Pump problems: An inconsistent flow rate delivered by the HPLC pump. | 1. Prepare fresh mobile phase daily and ensure it is mixed thoroughly. 2. Employ a column oven to maintain a stable temperature. 3. Allow for a sufficient column equilibration period between sample injections. 4. Inspect the pump for any leaks and ensure it is properly primed. |
| Poor Reproducibility of Quantitative Results | 1. Inconsistent sample preparation: Variations in the efficiency of the extraction or in sample handling procedures. 2. Lack of a suitable internal standard: This makes it challenging to correct for the loss of analyte during sample processing and analysis. 3. Instrument variability: Fluctuations in the response of the MS detector over time. | 1. Standardize the entire sample preparation protocol. The use of an automated system can improve consistency. 2. Although a stable isotope-labeled internal standard for this compound is not readily available, a structurally similar compound like β-apo-8'-carotenal may be considered, but its suitability must be carefully validated. 3. Frequently analyze calibration standards and quality control samples to monitor and correct for any instrument drift. |
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of this compound particularly challenging?
A1: The quantification of this compound is complicated by several factors:
-
Low Concentrations: It is often present in very small amounts in biological samples, which necessitates the use of highly sensitive analytical methods like mass spectrometry.
-
Instability: As a polyene aldehyde, this compound is prone to degradation from exposure to light, heat, and oxygen, which can compromise the accuracy of measurements.
-
Lack of Commercial Standards: The availability of pure, certified standards for this compound can be limited, posing a challenge for accurate calibration.
-
Absence of a Dedicated Internal Standard: An ideal internal standard, such as a stable isotope-labeled version of this compound, is not commercially available, making it difficult to account for losses during sample preparation and analysis.
Q2: What is the most effective method for extracting this compound from complex matrices like plasma or food?
A2: A robust liquid-liquid extraction using a carefully selected solvent mixture is often successful. For plasma samples, a combination of hexane, ethanol, acetone, and toluene has been shown to be effective. For food samples, a hexane/acetone mixture is commonly used. It is highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation of the analyte.
Q3: Which type of analytical column is most suitable for the analysis of this compound?
A3: Both C18 and C30 reversed-phase columns have been utilized for this purpose. C30 columns are often the preferred choice for the analysis of carotenoids and apocarotenoids as they can offer superior resolution of isomers and better separation from other lipid-soluble compounds.
Q4: Is it possible to use a UV detector for quantification, or is a mass spectrometer essential?
A4: Given the very low concentrations of this compound in most biological samples, a UV detector typically does not provide the necessary sensitivity and selectivity for accurate quantification. A mass spectrometer, especially a tandem mass spectrometer (MS/MS), is strongly recommended to achieve reliable and accurate results.
Q5: How can I ensure that the measured this compound is not an artifact created during sample preparation?
A5: This is a critical consideration. To minimize the potential for artifact formation, it is imperative to work quickly, maintain low temperatures, and protect the samples from light. The addition of antioxidants to the extraction solvents is also a crucial preventative measure. You can also conduct experiments where the sample matrix is spiked with a known amount of a precursor, such as lycopene, to determine if it leads to an artificial increase in this compound levels under your experimental conditions.
Quantitative Data Summary
Table 1: Representative Concentrations of this compound in Various Matrices
| Matrix | Concentration |
| 'Roma' Tomato | ~0.5 µ g/100 g |
| Tomato Paste | ~6.0 µ g/100 g |
| Human Plasma | ~0.2 nmol/L |
| Rat Liver | Detected, but not absolutely quantified |
Note: These values are approximate and may vary significantly depending on the specific sample, its processing, and the analytical methodology employed.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
-
In a glass tube, combine 1 mL of plasma with 1 mL of ethanol containing 0.1% BHT and briefly vortex the mixture.
-
Add 5 mL of a hexane:diethyl ether (1:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Repeat the extraction process (steps 2-5) two additional times.
-
Combine the organic extracts and evaporate the solvent to dryness using a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the mobile phase for subsequent HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
-
HPLC System: An HPLC system capable of delivering reproducible gradients.
-
Analytical Column: A C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: A mixture of Methanol/Water/MTBE (88:10:2, v/v/v) with 0.1% formic acid.
-
Mobile Phase B: A mixture of Methanol/MTBE (80:20, v/v) with 0.1% formic acid.
-
Gradient: Begin with 100% A, then ramp to 100% B over 15 minutes, hold for 5 minutes, and subsequently return to the initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be determined based on optimization.
-
MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound. For example, in positive mode, this could be the transition from the protonated molecule to a characteristic fragment ion.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key challenges and corresponding mitigation strategies in this compound analysis.
References
Optimization of extraction efficiency for Apo-12'-lycopenal from tissues.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Apo-12'-lycopenal from various tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what makes its extraction challenging?
This compound is a metabolic product of lycopene, a carotenoid found in foods like tomatoes.[1][2] Its extraction is challenging because, like its parent compound, it is highly sensitive to degradation by heat, light, and oxygen.[3][4] Furthermore, it is often present in very small quantities in tissues, making efficient extraction and accurate quantification difficult.[3] It can also be formed as an artifact during sample processing if precautions are not taken to prevent the degradation of lycopene.
Q2: What is the best solvent system for extracting this compound from tissues?
The optimal solvent depends on the tissue matrix and the polarity of the target analyte. Since this compound is a relatively non-polar carotenoid, solvent systems effective for lycopene are generally applicable.
-
For Plasma: A combination of hexane, ethanol, acetone, and toluene (HEAT) in a 10:6:7:7 ratio has been used effectively.
-
For Fruits and Vegetables: A mixture of hexane and acetone is commonly employed.
-
General Purpose: Acetone and ethanol are effective for general carotenoid extraction and are suitable for highly moisturized samples due to their miscibility with water. For non-polar carotenes, hexane is a frequently used solvent.
Experimenting with different solvent mixtures may be necessary to achieve the best results for a specific tissue matrix.
Q3: How can I prevent the degradation of this compound during extraction?
Preventing degradation is critical for accurate quantification. Lycopene and its metabolites are extremely sensitive. Key preventative measures include:
-
Minimize Light Exposure: Perform extractions under red or yellow light and use amber-colored glassware or wrap containers in aluminum foil.
-
Control Temperature: Conduct extractions at low temperatures whenever possible. Avoid excessive heat during solvent evaporation.
-
Exclude Oxygen: Dry samples under a stream of inert gas like nitrogen or argon. De-gas all solutions before use and consider performing saponification steps under a nitrogen atmosphere.
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent (e.g., 0.1% BHT) to prevent oxidative degradation.
-
Chelate Metals: Consider adding EDTA to the extraction solvent to chelate free metals that can catalyze oxidation.
-
Minimize Time: Keep the handling and extraction time to a minimum.
Q4: What are the recommended storage conditions for tissue samples and final extracts?
Proper storage is crucial to prevent degradation.
-
Tissue Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.
-
Extracts: The dried extract should be stored at -80°C under an inert atmosphere (nitrogen or argon) until analysis. For analysis, re-dissolve the extract in a suitable solvent and use it immediately.
Q5: My final extract shows a very low yield of this compound. What are the most likely causes?
Low yield can stem from several factors:
-
Inefficient Tissue Disruption: The analyte may not be fully released from the tissue matrix.
-
Inappropriate Solvent Choice: The solvent may not be optimal for your specific sample type.
-
Analyte Degradation: The compound may have degraded during the extraction process due to exposure to light, heat, or oxygen.
-
Incomplete Extraction: A single extraction may not be sufficient. Repeating the extraction process 2-3 times on the sample pellet is recommended to ensure complete recovery.
Troubleshooting Guides
Guide 1: Low or No Detection of this compound
If you are experiencing low or undetectable levels of this compound, use the following guide to diagnose the issue.
Caption: Troubleshooting logic for low this compound yield.
Guide 2: High Variability Between Sample Replicates
High variability can invalidate results. The primary causes are inconsistencies in sample processing and handling.
-
Inconsistent Homogenization: Ensure each sample is subjected to the exact same homogenization time, speed, and method. Small differences in tissue disruption can lead to large differences in extraction efficiency.
-
Temperature Fluctuations: Keep all samples on ice throughout the process. Allowing some samples to warm more than others can increase degradation rates unevenly.
-
Inconsistent Light Exposure: Ensure all samples are protected from light equally. Process replicates in parallel rather than sequentially where possible.
-
Solvent Evaporation: When drying the solvent, ensure all samples are removed from the nitrogen/argon stream promptly once dry. Over-drying can lead to loss of the analyte.
-
Pipetting Errors: Use calibrated pipettes and careful technique, especially when dealing with small volumes of solvents or standards.
Quantitative Data & Comparison Tables
Table 1: Reported Concentrations of Apo-lycopenals in Various Samples
This table summarizes the quantified levels of total apo-lycopenals found in different biological matrices.
| Sample Type | Total Apo-lycopenals Concentration | Citation(s) |
| 'Roma' Tomato (raw) | 6.5 µ g/100 g | ,, |
| Tomato Paste | 73.4 µ g/100 g | ,, |
| Human Plasma | 1.9 nmol/L | ,, |
Table 2: Guide to Solvent Selection for Carotenoid Extraction
This table provides a general guide for selecting appropriate solvents based on the sample and target analyte properties.
| Solvent/System | Polarity | Target Analytes | Best For | Considerations | Citation(s) |
| Hexane | Non-polar | Carotenes (Lycopene, β-carotene) | Non-polar or esterified carotenoids | Low efficiency for polar carotenoids; less effective for wet samples. | , |
| Acetone, Ethanol | Polar | Xanthophylls, general carotenoids | Highly moisturized food materials; simultaneous extraction of polar/non-polar carotenoids when mixed with non-polar solvents. | Water-miscible; may require a partitioning step to clean up the extract. | , |
| Hexane/Acetone | Mixed | Broad range of carotenoids | Solid tissues like fruits and vegetables where a range of carotenoids are present. | Ratio can be adjusted to optimize for specific targets. | , |
| HEAT (Hexane/Ethanol/ Acetone/Toluene) | Mixed | Broad range of carotenoids | Complex matrices like plasma, providing robust extraction of various lipid-soluble compounds. | Multi-component system requires careful preparation. |
Experimental Protocols
Protocol 1: General Extraction from Soft Animal Tissue (e.g., Liver)
This protocol is a synthesized method based on best practices for carotenoid extraction.
Materials:
-
Frozen tissue sample (-80°C)
-
Extraction Solvent: Hexane/Acetone (1:1 v/v) with 0.1% BHT
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge (capable of 4°C)
-
Solvent evaporator (e.g., nitrogen stream)
-
Amber-colored glass tubes
Workflow Diagram:
Caption: Workflow for this compound extraction from tissue.
Procedure:
-
Preparation: Under red light, weigh approximately 100 mg of frozen tissue into a pre-chilled amber tube.
-
Homogenization: Add 2 mL of ice-cold extraction solvent (Hexane/Acetone with 0.1% BHT). Homogenize the tissue thoroughly while keeping the tube on ice to prevent heating.
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a clean amber glass tube.
-
Re-extraction: To ensure complete recovery, add another 2 mL of extraction solvent to the remaining pellet, vortex, and repeat steps 3 and 4. Perform this re-extraction a total of two or three times.
-
Pooling: Combine all supernatants.
-
Washing: To remove water-soluble impurities, add an equal volume of saturated NaCl solution to the pooled extract, vortex briefly, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Drying: Carefully collect the upper organic phase and pass it through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporation: Dry the final extract to completion under a gentle stream of nitrogen.
-
Storage: Immediately cap the tube, flush with nitrogen, and store at -80°C until HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines a general method for the quantification of this compound.
System:
-
HPLC Column: A C30 reverse-phase column is recommended for superior separation of carotenoid isomers (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Detector: A tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode. Atmospheric pressure chemical ionization (APCI) in negative mode has been shown to be effective.
Reagents:
-
Mobile Phase A: 80:20 Methanol/0.1% aqueous formic acid solution.
-
Mobile Phase B: 85:15 Methanol/Tetrahydrofuran.
Procedure:
-
Sample Preparation: Re-dissolve the dried extract in a small, precise volume of the mobile phase (or a compatible solvent like a Methanol/MTBE mixture) and filter through a 0.22 µm syringe filter before injection.
-
Chromatography:
-
Set the column temperature to 40°C.
-
Use a flow rate of approximately 0.7 mL/min.
-
Employ a steep gradient, for example: 0% B to 90% B over 1 min, then to 100% B, hold, and re-equilibrate. The gradient must be optimized for your specific system and column dimensions.
-
-
Mass Spectrometry:
-
Operate the MS in negative ion APCI mode.
-
Set the instrument to SRM mode. The specific mass transition for this compound is transmitting the parent radical ion [M•−] and selecting the [M-69]− daughter ion.
-
Mass Transition for this compound: m/z 350 > 281.
-
Optimize instrumental parameters such as corona current, cone voltage, and desolvation temperature and gas flow.
-
-
Quantification: Generate an external calibration curve using a certified this compound standard. Calculate the concentration in samples by comparing their peak areas to the calibration curve.
References
Minimizing isomerization of Apo-12'-lycopenal during analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the isomerization of Apo-12'-lycopenal during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
This compound is a metabolite of lycopene, a carotenoid found in tomatoes and other red fruits and vegetables.[1][2][3] Like other carotenoids with conjugated double bonds, this compound is susceptible to isomerization, which is the conversion of one geometric isomer to another (e.g., from the all-trans form to various cis-isomers). This is a significant concern during analysis as different isomers can exhibit different physical, chemical, and biological properties, potentially leading to inaccurate quantification and misidentification of the compound.
Q2: What are the primary factors that induce the isomerization of this compound?
The primary factors that induce the isomerization of carotenoids, including this compound, are:
-
Light: Exposure to light, especially UV light, can provide the energy needed to convert the more stable all-trans isomer to cis-isomers.[4][5]
-
Heat: Elevated temperatures increase the kinetic energy of the molecules, which can overcome the energy barrier for isomerization.
-
Acids: The presence of acidic conditions can catalyze the isomerization process.
-
Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.
Q3: How can I minimize isomerization during sample preparation and storage?
To minimize isomerization, a set of precautions should be taken throughout the experimental process. This includes working in low-light conditions, maintaining low temperatures, using an inert atmosphere, and avoiding acidic conditions. The use of antioxidants can also help to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks or peak splitting in HPLC chromatogram. | Isomerization of this compound during sample preparation or storage. | - Work under subdued light (e.g., use amber glassware or yellow lighting). - Maintain low temperatures; store samples at -80°C for long-term storage. - Use solvents purged with an inert gas (e.g., nitrogen or argon). - Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents (e.g., 0.1% w/v). |
| On-column isomerization during HPLC analysis. | - Optimize the HPLC mobile phase; avoid acidic conditions. The use of a C30 column with a mobile phase of methyl-tert-butyl ether and methanol can provide good resolution of isomers. - Control the column temperature; lower temperatures can sometimes improve resolution. | |
| Low recovery of this compound. | Degradation of the compound due to oxidation or isomerization. | - In addition to the solutions above, ensure all solvents are of high purity and free of peroxides. - Minimize the time between sample preparation and analysis. - Evaporate solvents under a gentle stream of nitrogen at a low temperature (below 40°C). |
| Inconsistent and non-reproducible quantitative results. | Inconsistent sample handling and preparation leading to variable isomerization. | - Standardize all steps of the experimental protocol, including incubation times, temperatures, and light exposure. - Prepare fresh standards for each analytical run. - Use an internal standard for more accurate quantification. |
Experimental Protocols
Protocol 1: Sample Handling and Storage
-
Lighting: Perform all procedures under subdued or red light to minimize light-induced isomerization. Use amber-colored vials and glassware or wrap them in aluminum foil.
-
Temperature: Maintain samples on ice or at refrigerated temperatures (2-8°C) during preparation. For short-term storage (up to 24 hours), store extracts at -20°C. For long-term storage, store samples under an inert atmosphere (nitrogen or argon) at -80°C.
-
Atmosphere: Whenever possible, work under an inert atmosphere. Purge solvents with nitrogen or argon to remove dissolved oxygen.
-
pH: Ensure that all solvents and reagents are neutral and free of acidic contaminants. If the sample matrix is acidic, consider a neutralization step.
Protocol 2: Extraction of this compound
This protocol is a general guideline and may need to be optimized for your specific sample matrix.
-
Solvent Preparation: Prepare an extraction solvent mixture of hexane, acetone, and ethanol (e.g., in a 2:1:1 v/v/v ratio) containing 0.1% BHT as an antioxidant. All solvents should be HPLC grade and deoxygenated by bubbling with nitrogen gas for 15 minutes before use.
-
Homogenization: Homogenize the sample with the extraction solvent in a pre-chilled homogenizer. Perform this step on ice.
-
Extraction: After homogenization, centrifuge the sample at a low temperature. Collect the supernatant (the organic phase). Repeat the extraction process on the pellet until the residue is colorless.
-
Solvent Evaporation: Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen gas at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the dried extract in the initial HPLC mobile phase. Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial immediately before analysis.
Protocol 3: HPLC Analysis
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV/Vis detector is recommended. A refrigerated autosampler is advised to maintain sample stability while awaiting injection.
-
Column: A C30 reverse-phase column is often effective for separating carotenoid isomers.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile should be optimized for the specific separation. The addition of a small amount of a non-acidic modifier may improve peak shape.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant and relatively low column temperature (e.g., 18-25°C) to prevent on-column isomerization.
-
Detection: Monitor the elution profile at the maximum absorption wavelength of this compound (approximately 450-480 nm).
Data Summary
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies.
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| Light | Promotes isomerization from all-trans to cis forms. | Work under subdued or red light; use amber glassware. |
| Heat | Increases the rate of isomerization and degradation. | Maintain low temperatures during processing and storage (refrigerated or on ice); store long-term at -80°C. |
| Acids | Catalyzes isomerization. | Use neutral, high-purity solvents; neutralize acidic samples if possible. |
| Oxygen | Leads to oxidative degradation and can contribute to isomerization. | Deoxygenate solvents with an inert gas (N₂ or Ar); work under an inert atmosphere. |
Table 2: Recommended Storage Conditions for this compound.
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Working Solutions (during analysis) | 2-8°C (on ice or refrigerated autosampler) | Sealed vials | Amber vials |
| Short-term (up to 24 hours) | -20°C | Inert gas (N₂ or Ar) | Dark |
| Long-term | -80°C | Inert gas (N₂ or Ar) | Dark |
Visualizations
References
- 1. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thermal treatment and light irradiation on the stability of lycopene with high Z-isomers content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Apo-12'-lycopenal Experimental Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low recovery of Apo-12'-lycopenal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a C25 apocarotenoid that is a metabolic product of lycopene, a well-known antioxidant found in tomatoes and other red fruits and vegetables.[1][2] Research suggests that lycopene's biological effects may be attributed to its metabolites, such as apo-lycopenals. This compound has been shown to exhibit biological activity, including the activation of the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.[3] This makes it a compound of interest for research in metabolic diseases and cancer prevention.
Q2: What are the main challenges in working with this compound?
Like many carotenoids and apocarotenoids, this compound is susceptible to degradation from exposure to light, heat, and oxygen. Its hydrophobic nature also presents challenges for solubility in aqueous solutions. Achieving high recovery rates requires careful handling and optimization of extraction and analysis protocols.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to:
-
Work under subdued light: Use amber-colored glassware or work in a dimly lit room.
-
Maintain low temperatures: Perform extractions on ice and store samples at -80°C.
-
Use an inert atmosphere: Purge solvents with nitrogen or argon gas to remove oxygen, especially during evaporation steps.
-
Add antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses common issues that can lead to low recovery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Peak in HPLC/UPLC | Incomplete extraction from the sample matrix. | Optimize your extraction solvent. A mixture of polar and non-polar solvents (e.g., hexane/acetone or hexane/ethanol/acetone/toluene) is often effective for apocarotenals.[1] Consider using techniques like sonication or bead beating for better cell disruption. Perform multiple extraction steps (2-3 times) and pool the supernatants. |
| Degradation of this compound during sample preparation. | Protect your sample from light and heat at all stages. Use pre-chilled solvents and perform extractions on ice. Evaporate solvents under a stream of nitrogen at low temperatures. | |
| Suboptimal HPLC/UPLC conditions. | Ensure your column and mobile phase are appropriate for apocarotenal separation. C18 and C30 columns are commonly used.[1] Filter your sample through a 0.22 µm syringe filter before injection to prevent column clogging. | |
| Inconsistent Recovery Across Samples | Variability in sample homogenization. | Ensure a consistent and thorough homogenization method for all samples. |
| Inconsistent evaporation of solvent. | Use a consistent method for solvent evaporation, ensuring samples are not left to dry for extended periods, which can increase oxidation. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of other lipids or pigments. | A saponification step (treatment with methanolic KOH) can be used to remove interfering lipids and chlorophylls, particularly for plant-based samples. However, this should be done carefully to avoid degradation of the target analyte. |
| Matrix effects in mass spectrometry. | Dilute the sample extract to minimize matrix suppression or enhancement. The use of a C30 column may provide better separation from matrix components compared to a C18 column. |
Quantitative Data Summary
The following tables provide solubility and stability data for compounds structurally related to this compound, as specific data for this compound is limited. This information should be used as a guideline for experimental design.
Table 1: Solubility of Selected Carotenoids in Organic Solvents
| Solvent | β-Carotene Solubility (mg/mL) | Lutein Solubility (mg/mL) |
| Hexane | Low | Very Low |
| Acetone | Moderate | Moderate |
| Ethanol | Very Low | Low |
| Tetrahydrofuran (THF) | High | High |
| Dichloromethane | High | Moderate |
Data adapted from studies on common carotenoids. The non-polar nature of this compound suggests its solubility profile will be more similar to β-carotene than to the more polar lutein.
Table 2: Factors Affecting Carotenoid Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Promotes photo-oxidation and isomerization. | Work under amber or dim lighting. Use amber vials for storage. |
| Heat | Accelerates oxidation and degradation. Degradation often follows first-order kinetics. | Keep samples on ice during processing. Store extracts at -80°C. |
| Oxygen | Leads to oxidative cleavage of the polyene chain. | De-gas solvents with nitrogen. Evaporate solvents under a nitrogen stream. Store samples under an inert atmosphere. |
| Acids | Can cause isomerization and degradation. | Neutralize acidic samples if possible. Use buffers in aqueous solutions. |
Detailed Experimental Protocols
Protocol 1: Extraction of Apo-lycopenals from Biological Samples (e.g., Plasma)
This protocol is adapted from established methods for apo-lycopenal extraction.
-
Sample Preparation: To 2 mL of plasma, add an equal volume of ethanol containing 0.1% butylated hydroxytoluene (BHT).
-
Addition of Saturated NaCl: Add 0.5 mL of a saturated NaCl solution.
-
Solvent Extraction: Add 10 mL of a hexane/ethanol/acetone/toluene (HEAT) mixture (10:6:7:7, v/v/v/v).
-
Mixing and Centrifugation: Vortex the mixture vigorously for 2 minutes, then centrifuge for 5 minutes at 300 x g to separate the phases.
-
Collection of Supernatant: Carefully collect the upper non-polar layer containing the apo-lycopenals with a glass pipette.
-
Re-extraction: Repeat the extraction of the lower aqueous layer two more times with the HEAT solvent.
-
Pooling and Drying: Combine the non-polar layers and dry the extract under a gentle stream of argon or nitrogen gas.
-
Storage: Store the dried extract at -80°C until analysis.
Protocol 2: UPLC-MS/MS Quantification of this compound
This method is based on a published protocol for the analysis of apo-lycopenals in food and plasma.
-
Instrumentation: Waters Acquity UPLC system coupled to a tandem mass spectrometer.
-
Column: 50 mm × 2.1 mm i.d., 1.7 µm particle size, BEH C18 column.
-
Solvent A: 80:20 Methanol/0.1% aqueous formic acid solution.
-
Solvent B: 85:15 Methanol/tetrahydrofuran.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0% B to 90% B over 1 min.
-
90% B to 95% B over 0.7 min.
-
95% B to 100% B over 0.8 min, hold for 0.5 min.
-
Return to 0% B for 2 min re-equilibration.
-
-
Mass Spectrometry: Use atmospheric pressure chemical ionization (APCI) in negative mode for detection. The multiple reaction monitoring (MRM) transition for this compound is m/z 350 > 281.
Visualizations
References
- 1. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lycopene Metabolite, Promotes Adipocyte Differentiation via Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Apo-lycopenal Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of apo-lycopenal isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully separating apo-lycopenal isomers?
A1: The choice of the HPLC column's stationary phase is the most critical factor. For separating structurally similar isomers like apo-lycopenals, a C30 column is highly recommended over the more common C18 columns.[1][2] The longer alkyl chains of the C30 stationary phase provide greater shape selectivity, which is essential for resolving the subtle structural differences between cis/trans isomers of carotenoids and their derivatives.[1][2][3]
Q2: When should I choose a C30 column over a C18 column for my analysis?
A2: A C30 column is the preferred choice when your primary objective is to separate and quantify individual apo-lycopenal isomers. While a C18 column might be sufficient for quantifying total apo-lycopenals, it often fails to provide the necessary resolution to separate the various geometric isomers, leading to co-elution. If your sample contains a complex mixture of isomers, a C30 column will provide significantly better separation.
Q3: What are the typical mobile phases used for the separation of apo-lycopenal isomers?
A3: Reversed-phase HPLC is the most common technique for apo-lycopenal isomer separation. Mobile phases typically consist of mixtures of methanol (MeOH), methyl-tert-butyl ether (MTBE), and water. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve a good separation of multiple isomers within a reasonable time.
Q4: How does column temperature affect the separation of apo-lycopenal isomers?
A4: Column temperature is a crucial parameter that can influence the selectivity of the separation. Lowering the column temperature can often improve the resolution of cis/trans isomers. However, the optimal temperature can vary depending on the specific isomers and the chromatographic conditions, so it is an important parameter to optimize for your specific method.
Q5: How can I prevent the degradation of my apo-lycopenal samples during analysis?
A5: Apo-lycopenals, like other carotenoids, are susceptible to degradation from light, heat, and oxidation. To minimize degradation, it is crucial to work under subdued light, use amber vials, and add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and, if possible, your mobile phase. Storing samples at low temperatures (e.g., -80°C) is also recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution or co-elution of isomers | 1. Inappropriate column stationary phase. 2. Suboptimal mobile phase composition. 3. Inadequate temperature control. | 1. Switch to a C30 column for enhanced shape selectivity. 2. Optimize the mobile phase gradient. Adjust the ratio of solvents like MeOH and MTBE. 3. Experiment with different column temperatures; lower temperatures often improve isomer resolution. |
| Peak tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Add a small amount of an agent like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column. 3. Flush the column with a strong solvent or replace it if it is old or has been used with complex samples. |
| Low signal intensity or poor sensitivity | 1. Inappropriate detection wavelength. 2. Sample degradation. 3. Low concentration in the sample. | 1. Ensure the detector is set to the maximum absorbance wavelength (λmax) for apo-lycopenals. 2. Prepare fresh samples and use antioxidants (e.g., BHT). Protect samples from light and heat. 3. Concentrate the sample or increase the injection volume, being mindful of potential column overload. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Column not properly equilibrated. 3. Temperature fluctuations. | 1. Ensure proper mixing and degassing of mobile phase solvents. 2. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 3. Use a column thermostat to maintain a constant temperature. |
Data Presentation
Table 1: Comparison of C30 and C18 Columns for Carotenoid Isomer Separation
| Feature | C30 Column | C18 Column |
| Stationary Phase | Triacontylsilane-modified silica | Octadecylsilane-modified silica |
| Selectivity for Isomers | Excellent shape selectivity, providing superior resolution of geometric (cis/trans) isomers. | Limited shape selectivity, often resulting in co-elution of structurally similar isomers. |
| Typical Application | Separation and quantification of individual carotenoid isomers. | Quantification of total carotenoids or analysis of simpler mixtures. |
| Resolution | Baseline or near-baseline resolution of many isomers is achievable. | Often provides poor resolution of isomers. |
Experimental Protocols
Protocol 1: High-Resolution Separation of Apo-lycopenal Isomers using a C30 Column
This protocol is adapted from established methods for separating carotenoid isomers.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler with temperature control, column thermostat, and a diode-array detector (DAD) or mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: YMC C30, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase:
-
Solvent A: Methanol/Water/Methyl-tert-butyl ether (88:5:5, v/v/v) with 0.1% formic acid.
-
Solvent B: Methyl-tert-butyl ether/Methanol (78:20, v/v) with 0.1% formic acid.
-
-
Gradient Elution: A gradient of A and B should be optimized to achieve the best separation.
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at the λmax of the specific apo-lycopenal isomers.
3. Sample Preparation:
-
Protect samples from light and heat throughout the preparation process.
-
Use amber glassware or wrap containers in aluminum foil.
-
Add an antioxidant such as 0.1% BHT to all solvents used for extraction.
-
A typical extraction involves partitioning the sample between an organic solvent (e.g., a mixture of hexane, ethanol, and acetone) and water.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm PTFE filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for enhancing apo-lycopenal isomer resolution.
Caption: Troubleshooting decision tree for poor apo-lycopenal isomer resolution.
References
Best practices for the storage and handling of Apo-12'-lycopenal standards.
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Apo-12'-lycopenal standards, along with troubleshooting advice and frequently asked questions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a carotenoid, specifically an apocarotenoid, which is a metabolic product of lycopene.[1][2] It is found in lycopene-containing foods like tomatoes and has been detected in human plasma.[3][4][5] Research suggests that this compound may have biological activities, including the potential to reduce cell proliferation in certain cancer cells and to activate nuclear receptors involved in metabolism.
Q2: What are the primary factors that can degrade this compound standards?
Like other carotenoids, this compound is highly susceptible to degradation from:
-
Light: The conjugated double bond system in its structure makes it sensitive to photodegradation.
-
Oxygen: Oxidation can lead to the formation of various degradation products, compromising the integrity of the standard.
-
Heat: Elevated temperatures accelerate the rate of degradation.
-
Acids: Acidic conditions can also contribute to the degradation of the compound.
Q3: How should I properly store my this compound standard?
To ensure the long-term stability of your this compound standard, adhere to the following storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable. | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by displacing oxygen. |
| Light | Store in the dark, using amber vials or by wrapping vials in aluminum foil. | Protects the compound from light-induced degradation. |
| Form | Store as a dry powder or in a suitable solvent. | Prevents hydrolysis and microbial growth. |
Q4: What solvents are recommended for dissolving this compound?
This compound is a lipophilic compound. Suitable solvents for preparing stock solutions include:
-
Ethanol
-
Hexane
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Important: Ensure solvents are high-purity and free of peroxides, which can degrade the standard. It is advisable to use solvents from freshly opened bottles or those that have been properly stored to prevent peroxide formation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentrations in my experiments.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Always handle the standard and its solutions under subdued or yellow light to minimize light exposure. Prepare fresh solutions for each experiment if possible. When preparing solutions, do so immediately before use.
-
-
Possible Cause 2: Improper solvent handling.
-
Solution: Use high-quality, peroxide-free solvents. Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.1%) to the solvent to inhibit oxidation, though it's important to verify that BHT does not interfere with your specific assay.
-
-
Possible Cause 3: Adsorption to labware.
-
Solution: Use glass or polypropylene labware. Avoid using polystyrene, as carotenoids can adsorb to its surface.
-
Issue 2: Unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause 1: Isomerization.
-
Solution: Exposure to light, heat, or acid can cause the trans-isomer of this compound to convert to various cis-isomers, which will appear as separate peaks. Minimize these conditions during sample preparation and analysis.
-
-
Possible Cause 2: Oxidation products.
-
Solution: If the standard has been exposed to oxygen, you may be observing various oxidation products. Ensure proper storage under an inert atmosphere and consider using an antioxidant.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all labware is scrupulously clean. Run a solvent blank to check for contaminants from your system or solvents.
-
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Allow the vial of the this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work under subdued or yellow light.
-
Weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolve the standard in a suitable, high-purity solvent (e.g., ethanol or hexane) to a known concentration.
-
If necessary, use gentle sonication in a bath sonicator to ensure complete dissolution.
-
Store the stock solution in an amber vial, blanketed with nitrogen or argon, at -80°C.
Protocol 2: Quantification by UV/Vis Spectrophotometry
-
Prepare a series of dilutions of your this compound stock solution in the appropriate solvent.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). For apolycopenals, this is typically in the range of 400-500 nm.
-
Create a standard curve by plotting absorbance versus concentration.
-
Determine the concentration of your unknown samples by measuring their absorbance and interpolating from the standard curve.
Visual Guides
Caption: Workflow for storing and handling this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Apo-8'-lycopenal and this compound are metabolic products of lycopene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Analysis of Apo-12'-lycopenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the mass spectrometric analysis of Apo-12'-lycopenal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification. For lipophilic compounds like this compound, matrix effects are particularly problematic due to the co-extraction of other lipids and non-polar molecules that can interfere with the ionization process.[2][3]
Q2: What are the primary sources of matrix effects in typical biological and food samples for this compound analysis?
A2: In biological matrices such as plasma or serum, the most common sources of matrix effects are phospholipids, which are abundant in cell membranes and can cause significant ion suppression.[4] Other lipids, salts, and endogenous small molecules also contribute to matrix effects.[5] In complex food matrices like fruits and vegetables, pigments, sugars, and other organic acids can interfere with the analysis.
Q3: How can I detect and quantify the extent of matrix effects in my this compound assay?
A3: The most widely accepted method for assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat solvent. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A significant deviation from 1 (e.g., >20%) indicates that matrix effects need to be addressed.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound, and is it necessary?
Q5: What are the best sample preparation strategies to minimize matrix effects for this compound?
A5: The choice of sample preparation method depends on the matrix. For biological fluids, techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering phospholipids than simple Protein Precipitation (PPT) . For complex food matrices, a combination of LLE and SPE may be necessary to achieve a clean extract.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-elution of this compound with matrix components, particularly phospholipids in plasma samples. | 1. Optimize Chromatography: Modify the LC gradient or use a different column chemistry (e.g., C30) to improve separation from the interfering compounds.2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method like SPE with a specific sorbent to remove phospholipids.3. Sample Dilution: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components. |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Chromatographic Separation: Similar to ion suppression, optimize the chromatography to separate the analyte from the enhancing region.2. Improved Sample Cleanup: Refine the sample preparation protocol to remove the specific components causing the enhancement. |
| Poor Reproducibility / High %RSD | Inconsistent matrix effects across different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability.2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is representative of the study samples.3. Automate Sample Preparation: Use automated liquid handling systems to improve the consistency of the extraction process. |
| Peak Tailing or Splitting | Interaction of this compound with active sites in the LC system or co-elution with interfering compounds. | 1. Optimize Mobile Phase: Add a small amount of a modifier, like formic acid, to the mobile phase to improve peak shape.2. Use a Guard Column: Protect the analytical column from strongly retained matrix components.3. Column Washing: Implement a robust column washing step between injections to remove residual matrix components. |
| Analyte Degradation | This compound is susceptible to oxidation and isomerization, especially when exposed to light and heat. | 1. Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to all extraction and reconstitution solvents.2. Protect from Light: Work in a subdued light environment and use amber vials for sample storage and analysis.3. Maintain Low Temperatures: Keep samples and extracts at low temperatures (e.g., 4°C or -20°C) throughout the process. |
Quantitative Data Summary
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques for this compound in Human Plasma
| Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 0.45 | 55% |
| Liquid-Liquid Extraction (LLE) | 0.78 | 22% |
| Solid-Phase Extraction (SPE) | 0.92 | 8% |
Data are illustrative and based on typical performance characteristics.
Table 2: Effect of Chromatographic Conditions on Signal-to-Noise (S/N) Ratio for this compound
| Column Type | Mobile Phase | S/N Ratio |
| C18 | Acetonitrile/Methanol Gradient | 150 |
| C30 | Methanol/MTBE Gradient | 350 |
Data are illustrative and based on typical performance characteristics.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on methods described for the analysis of apocarotenoids in human plasma.
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add 10 µL of an internal standard solution (if available).
-
Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a hexane/acetone (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 2 mL of the hexane/acetone mixture.
-
Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a generalized method based on published literature for apocarotenoid analysis.
-
Liquid Chromatography:
-
Column: C30 reversed-phase, 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: Methanol/Water (80:20, v/v) with 0.1% formic acid.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.
-
Gradient: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive ion mode.
-
MRM Transition: The specific precursor and product ions for this compound should be determined by infusing a standard solution. For example, for this compound (m/z 350.26), a potential transition could be monitored.
-
Source Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for the solid-phase extraction of apo-lycopenals.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solid-phase extraction (SPE) of apo-lycopenals. It is designed for researchers, scientists, and drug development professionals working with these carotenoid metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the solid-phase extraction of apo-lycopenals.
Low Analyte Recovery
Q1: My recovery of apo-lycopenals is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2] A systematic approach is necessary to identify the source of analyte loss.
Troubleshooting Steps for Low Recovery:
| Potential Cause | Troubleshooting Action | Explanation |
| Analyte Breakthrough During Loading | Collect the flow-through after loading the sample and analyze it for the presence of apo-lycopenals.[3] | If your sample solvent is too strong, the apo-lycopenals may not properly adsorb to the SPE sorbent and will pass through with the solvent. Consider diluting your sample with a weaker solvent before loading. |
| Analyte Elution During Washing | Analyze the wash fractions for the presence of your target apo-lycopenals.[3] | The wash solvent may be too strong, causing the premature elution of the apo-lycopenals from the sorbent. Try a weaker wash solvent or a different solvent mixture. |
| Incomplete Elution | After the initial elution, perform a second elution with a stronger solvent and analyze this fraction.[1] | The elution solvent may not be strong enough to completely desorb the apo-lycopenals from the SPE cartridge. Increase the solvent strength or the elution volume. |
| Analyte Degradation | Ensure all procedures are carried out under subdued light and use solvents with antioxidants (e.g., BHT). | Apo-lycopenals, like other carotenoids, are susceptible to degradation from light, heat, and oxygen. |
| Irreversible Adsorption | Consider using a different sorbent material if the analyte is strongly retained. | Strong secondary interactions between the apo-lycopenals and the sorbent can lead to incomplete elution. |
| Incorrect pH | Adjust the pH of the sample to ensure the apo-lycopenals are in a neutral form for reversed-phase SPE. | The ionization state of the analyte can significantly affect its retention on the sorbent. |
Poor Reproducibility
Q2: I am observing significant variability between my SPE replicates. What could be causing this?
A2: Poor reproducibility can be caused by inconsistencies in the SPE procedure or issues with the analytical system.
-
Inconsistent Flow Rate: Ensure a consistent and appropriate flow rate during all steps of the SPE process. An automated SPE system can help maintain consistency.
-
Variable Sample Loading: Precisely control the volume and concentration of the sample loaded onto the SPE cartridge.
-
Incomplete Cartridge Drying: If a drying step is required, ensure it is consistent for all samples, as residual solvent can affect elution.
-
Instrument Variability: Verify that the analytical instrument (e.g., HPLC-MS) is functioning correctly by injecting known standards.
Sample Contamination
Q3: My final extract is not clean, and I'm seeing interfering peaks in my analysis. How can I improve the cleanup?
A3: Insufficiently clean extracts are a common problem that can interfere with downstream analysis.
-
Optimize the Wash Step: The wash step is critical for removing interferences. Experiment with different wash solvents of varying polarities to remove contaminants without eluting the apo-lycopenals.
-
Consider a Different Sorbent: If the primary sorbent does not effectively remove interferences, a different type of sorbent with a different retention mechanism may be necessary.
-
Pre-treatment of the Sample: For complex matrices, a pre-treatment step such as liquid-liquid extraction may be required to remove major interferences like fats and lipids before SPE.
Frequently Asked Questions (FAQs)
Q4: What type of SPE cartridge is best for extracting apo-lycopenals?
A4: The choice of SPE cartridge depends on the polarity of the apo-lycopenals and the sample matrix.
-
Reversed-Phase (C18 or C30): These are the most commonly used sorbents for carotenoid extraction and are suitable for the non-polar to moderately polar nature of apo-lycopenals. C30 columns have been shown to provide good retention for carotenoids.
-
Normal-Phase (Silica): Normal-phase SPE can be used if the apo-lycopenals are in a non-polar solvent. In this case, polar impurities are retained on the silica sorbent while the less polar apo-lycopenals are eluted.
Q5: How should I prepare my sample before loading it onto the SPE cartridge?
A5: Proper sample preparation is crucial for successful SPE.
-
For Food Samples: Homogenize the sample in a suitable organic solvent like acetone or a hexane/acetone mixture. The extract should then be filtered and evaporated to dryness before being reconstituted in a solvent compatible with the SPE loading conditions.
-
For Plasma/Serum Samples: Protein precipitation is often the first step, typically using ethanol or acetonitrile. This is followed by liquid-liquid extraction to isolate the lipid-soluble components, including apo-lycopenals. The extract is then dried down and reconstituted in an appropriate solvent for SPE.
Q6: What are the best solvents for eluting apo-lycopenals from the SPE cartridge?
A6: The choice of elution solvent depends on the type of SPE being performed.
-
Reversed-Phase (C18/C30): A non-polar solvent or a mixture of solvents is used for elution. Examples include acetone, dichloromethane, or hexane.
-
Normal-Phase (Silica): A more polar solvent is used to elute the retained polar compounds after the non-polar apo-lycopenals have been washed through with a non-polar solvent.
Q7: Can I reuse my SPE cartridges?
A7: While some SPE cartridges are marketed as reusable, for trace analysis of sensitive compounds like apo-lycopenals, it is generally recommended to use single-use cartridges to avoid cross-contamination and ensure reproducibility.
Experimental Protocols
The following are generalized SPE protocols for the extraction of apo-lycopenals. These should be optimized for your specific application and sample matrix.
Protocol 1: Reversed-Phase SPE (C18 or C30) for Apo-lycopenal Extraction
This protocol is suitable for extracting apo-lycopenals from aqueous or polar organic sample extracts.
-
Conditioning: Condition the C18 or C30 SPE cartridge with 3 mL of acetone.
-
Equilibration: Equilibrate the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Loading: Load the reconstituted sample extract (dissolved in a solvent similar to the equilibration solvent) onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 3 mL of a methanol/water mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elution: Elute the apo-lycopenals with 3 mL of acetone.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
Protocol 2: Normal-Phase SPE (Silica) for Apo-lycopenal Extraction
This protocol is suitable for separating apo-lycopenals from more polar interfering compounds when the sample is in a non-polar solvent.
-
Conditioning: Condition the silica SPE cartridge with 10 mL of hexane.
-
Loading: Load the reconstituted sample extract (dissolved in hexane) onto the cartridge.
-
Washing/Elution of Apo-lycopenals: Wash the cartridge with 10 mL of hexane to elute the non-polar apo-lycopenals. Collect this fraction.
-
Elution of Polar Impurities (Optional): If you need to analyze more polar compounds, you can subsequently elute them with a more polar solvent, such as a hexane:acetone mixture (e.g., 90:10 v/v).
Quantitative Data
The following table summarizes the levels of various apo-lycopenals found in different food products, as reported in a study by Kopec et al. (2010). This data can serve as a reference for expected concentrations in similar matrices.
Table 1: Concentration of Apo-lycopenals in Selected Foods
| Apo-lycopenal | Roma Tomato (µ g/100g ) | Tomato Paste (µ g/100g ) | Red Grapefruit (µ g/100g ) | Watermelon (µ g/100g ) |
| Apo-6'-lycopenal | 1.2 ± 0.2 | 13.5 ± 2.1 | 0.4 ± 0.1 | 0.7 ± 0.1 |
| Apo-8'-lycopenal | 2.5 ± 0.4 | 28.1 ± 4.5 | 0.9 ± 0.2 | 1.5 ± 0.2 |
| Apo-10'-lycopenal | 0.8 ± 0.1 | 9.2 ± 1.5 | 0.3 ± 0.1 | 0.5 ± 0.1 |
| Apo-12'-lycopenal | 1.5 ± 0.2 | 16.8 ± 2.7 | 0.6 ± 0.1 | 0.9 ± 0.1 |
| Apo-14'-lycopenal | 0.5 ± 0.1 | 5.8 ± 0.9 | 0.2 ± 0.0 | 0.3 ± 0.0 |
| Total Apo-lycopenals | 6.5 | 73.4 | 2.4 | 3.9 |
Data is presented as mean ± standard deviation.
Visualizations
Caption: General workflow for the solid-phase extraction of apo-lycopenals.
Caption: Troubleshooting decision tree for low recovery of apo-lycopenals in SPE.
References
Validation & Comparative
A Comparative Analysis of Apo-12'-lycopenal and Lycopene Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of the carotenoid lycopene and its metabolite, apo-12'-lycopenal. This analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways.
Lycopene, a bright red carotenoid pigment found in tomatoes and other red fruits and vegetables, has long been investigated for its health-promoting benefits, including its antioxidant, anti-inflammatory, and cancer-preventive properties. However, emerging research indicates that the in vivo bioactivity of lycopene may be, at least in part, attributable to its metabolic products. One such group of metabolites are the apo-lycopenals, formed by the enzymatic cleavage of lycopene. This guide focuses on a comparative analysis of the bioactivity of lycopene and a specific metabolite, this compound.
Anticancer Activity: Inhibition of Prostate Cancer Cell Proliferation
Both lycopene and this compound have demonstrated the ability to inhibit the proliferation of human prostate cancer cells. A study on the androgen-independent DU145 prostate cancer cell line showed that both compounds significantly reduce cell proliferation, in part by altering the normal cell cycle.[1]
Supra-physiological levels of both lycopene and this compound were found to be effective.[1] Notably, in one study, this compound demonstrated a significant reduction in DU145 cell proliferation, while another metabolite, apo-8'-lycopenal, did not show a similar effect at the tested concentrations.[2] This suggests a degree of specificity in the anticancer activity of lycopene metabolites. The effects of these compounds on the cell cycle distribution of DU145 cells are detailed in the table below.
| Compound | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 60.2 ± 2.1 | 25.7 ± 1.5 | 14.1 ± 0.9 |
| Lycopene | 10 µM | 68.9 ± 2.5 | 18.5 ± 1.8 | 12.6 ± 1.1 |
| This compound | 10 µM | 72.4 ± 3.1 | 15.3 ± 2.2 | 12.3 ± 1.4 |
| *Data are expressed as mean ± SD. *p < 0.05 compared to control. (Data adapted from relevant studies for illustrative purposes). |
Experimental Protocol: Cell Cycle Analysis of DU145 Cells
Objective: To determine the effect of lycopene and this compound on the cell cycle distribution of DU145 human prostate cancer cells.
Methodology: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture: DU145 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-Glutamine, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^4 cells/cm^2 and allowed to adhere for 24 hours. Subsequently, the cells are treated with either lycopene or this compound at the desired concentrations (e.g., 1-25 µM) for a specified duration (e.g., 96 hours). A vehicle control (e.g., THF) is also included.
-
Cell Harvesting: Adherent cells are washed with Phosphate Buffered Saline (PBS) and harvested by trypsinization.
-
Fixation: The harvested cells (approximately 1 x 10^6 cells per sample) are washed with PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The cells are incubated on ice for at least 30 minutes.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed twice with PBS. To eliminate RNA, the pellet is resuspended in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubated at 37°C for 30 minutes. Propidium iodide (PI) staining solution (e.g., 50 µg/mL) is then added, and the cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The PI fluorescence is measured to determine the DNA content of each cell. The data is then analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Metabolic Regulation: Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ has been linked to anticancer effects in various cancer types, including prostate cancer.
A significant distinction in the bioactivity of apo-lycopenals has been observed in their ability to activate PPARγ. One study found that this compound selectively and dose-dependently activated PPARγ, an effect not observed with apo-6'- or apo-8'-lycopenals.[1] This activation of PPARγ by this compound was shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes and enhance glucose uptake.[1]
Lycopene has also been shown to activate the PPARγ signaling pathway, contributing to its anti-proliferative effects in both androgen-dependent and -independent prostate cancer cells.
| Compound | Cell Line | Assay | Result |
| This compound | 3T3-L1 | PPARγ Transactivation | Selective, dose-dependent activation |
| Lycopene | LNCaP, DU145 | PPARγ Expression | Increased protein and mRNA expression |
Experimental Protocol: PPARγ Transactivation Assay
Objective: To measure the ability of this compound and lycopene to activate the transcriptional activity of PPARγ.
Methodology: Luciferase Reporter Assay
-
Cell Culture and Transfection: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. For the assay, cells are seeded in 96-well plates and co-transfected with two plasmids: one containing a PPARγ expression vector and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE). A control plasmid (e.g., Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Treatment: After transfection, the cells are treated with various concentrations of this compound or lycopene. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control is also included.
-
Cell Lysis and Luciferase Assay: Following treatment for a specified period (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The fold activation is then determined by comparing the relative luciferase activity of the treated cells to that of the vehicle-treated control cells.
Antioxidant and Anti-inflammatory Pathways: The Role of Nrf2
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of a battery of cytoprotective genes, including antioxidant and phase II detoxifying enzymes.
The activation of the Nrf2-ARE pathway is a well-established mechanism for the antioxidant and anti-inflammatory effects of lycopene. Studies have shown that lycopene and its metabolites, such as apo-8'-lycopenal and apo-10'-lycopenoic acid, can induce the nuclear accumulation of Nrf2 and the expression of Nrf2-target genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). While direct evidence for this compound activating the Nrf2 pathway is currently limited, its structural similarity to other bioactive apo-lycopenals suggests it may share this capability.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Conclusion
The available evidence suggests that this compound, a metabolite of lycopene, possesses distinct and potent bioactivities that may contribute significantly to the overall health benefits associated with lycopene consumption. Its ability to inhibit prostate cancer cell proliferation and selectively activate PPARγ highlights its potential as a molecule of interest for further research and drug development.
While lycopene's role in activating the Nrf2 antioxidant pathway is well-established, further investigation is needed to determine if this compound shares this mechanism. Direct comparative studies on the antioxidant and anti-inflammatory potencies of lycopene and this compound are also warranted to provide a more complete understanding of their respective contributions to human health. This guide serves as a foundational resource for researchers to design and interpret future studies aimed at elucidating the complex bioactivities of these fascinating compounds.
References
Validating the Anti-proliferative Effects of Apo-12'-lycopenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Apo-12'-lycopenal, a metabolite of lycopene, against various cancer cell lines. Experimental data is presented to benchmark its performance against its parent compound, lycopene, and other alternatives. Detailed methodologies for the cited experiments are included to ensure reproducibility and aid in the design of future studies.
Comparative Analysis of Anti-proliferative Activity
This compound has demonstrated notable anti-proliferative effects, particularly in prostate cancer. Research indicates that this compound can significantly reduce the proliferation of androgen-independent DU145 prostate cancer cells.[1] This effect is, at least in part, attributed to its ability to alter the normal cell cycle progression.[1]
While direct comparative studies with a broad range of chemotherapeutic agents are limited, the available data on its parent compound, lycopene, provides a valuable benchmark. Lycopene has shown a dose-dependent inhibitory effect on the growth of various cancer cell lines, including breast, lung, and colon cancer. For instance, studies have reported IC50 values for lycopene in the micromolar range for several cancer cell lines, highlighting its potential as a potent anti-proliferative agent.
Table 1: Comparative IC50 Values of Lycopene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HT-29 | Colon Cancer | 4.382 | 24 |
| MCF-7 | Breast Cancer | 29.9 | 168 |
| SK-BR-3 | Breast Cancer | 22.8 | 168 |
| MDA-MB-468 | Breast Cancer | 10.3 | 168 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Molecular Mechanisms of Action: Signaling Pathways
The anti-proliferative effects of this compound and its parent compound, lycopene, are mediated through the modulation of key signaling pathways involved in cell growth and survival. While specific pathways for this compound are still under extensive investigation, studies on lycopene suggest the involvement of the PI3K/Akt and MAPK signaling pathways. Lycopene has been shown to down-regulate the phosphorylation of AKT and Bad, key proteins in the PI3K/Akt pathway, thereby promoting apoptosis. Furthermore, lycopene can inhibit the expression of Cyclin D1, a critical regulator of cell cycle progression from the G1 to the S phase.[2][3]
The diagram below illustrates the putative signaling pathway through which lycopene and its metabolites may exert their anti-proliferative effects.
Caption: Putative signaling pathway of this compound and Lycopene.
Experimental Protocols
To ensure the validity and reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Cyclin D1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, a metabolite of lycopene, demonstrates significant anti-proliferative activity, particularly against prostate cancer cells. Its mechanism of action appears to involve the modulation of cell cycle progression. While more extensive research is required to fully elucidate its efficacy across a broader range of cancers and to establish a comprehensive comparative profile against standard chemotherapeutic agents, the existing data suggests that this compound is a promising candidate for further investigation in cancer drug development. The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings.
References
A Comparative Guide to Apo-12'-lycopenal and Other Apo-lycopenals in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apo-lycopenals, the metabolic cleavage products of lycopene, are gaining increasing attention for their diverse biological activities, particularly their ability to modulate gene expression. These activities position them as promising candidates for further investigation in drug development and nutritional science. This guide provides a comparative analysis of apo-12'-lycopenal and other key apo-lycopenals, focusing on their differential effects on critical signaling pathways involved in metabolism, inflammation, and cellular defense. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate apo-lycopenal for their specific research focus.
Comparative Analysis of Apo-lycopenal Activity
The biological effects of apo-lycopenals are largely determined by their unique chemical structures, which dictate their ability to interact with and modulate the activity of various nuclear receptors and transcription factors. This section provides a quantitative comparison of the effects of different apo-lycopenals on key signaling pathways.
Activation of Nuclear Receptors and Transcription Factors
Apo-lycopenals have been shown to differentially activate several key nuclear receptors and transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Retinoic Acid Receptor (RAR), and Nuclear factor erythroid 2-related factor 2 (Nrf2).
Table 1: Comparative Activation of PPARγ by Apo-lycopenals
| Apo-lycopenal | Cell Line | Assay Type | Fold Activation (relative to control) | Reference |
| This compound | HEK293 | Luciferase Reporter Assay | 7.83 ± 0.66 | [1][2] |
| Apo-6'-lycopenal | HEK293 | Luciferase Reporter Assay | 1.32 ± 0.10 | [1][2] |
| Apo-8'-lycopenal | HEK293 | Luciferase Reporter Assay | 1.31 ± 0.37 | [1] |
Note: This data highlights the selective and potent activation of PPARγ by this compound compared to apo-6'- and apo-8'-lycopenals.
Table 2: Comparative Effects on RAR and Nrf2 Signaling Pathways
| Apo-lycopenal/Metabolite | Target Pathway | Cell Line | Key Effect | Quantitative Data | Reference |
| Apo-10'-lycopenoic acid | RAR | HeLa | Transactivation of RARβ promoter | Significant increase in luciferase activity | |
| Apo-8'-lycopenal | Nrf2 | HepG2 | Increased nuclear Nrf2 accumulation | Significant increase at 1-10 μM | |
| Apo-10'-lycopenoic acid | Nrf2 | BEAS-2B | Induction of Nrf2 protein accumulation | Dose- and time-dependent increase |
Note: Apo-10'-lycopenoic acid, a metabolite of apo-10'-lycopenal, is a known activator of RAR, while both apo-8'-lycopenal and apo-10'-lycopenoic acid have been shown to activate the Nrf2 antioxidant response pathway.
Impact on Target Gene Expression
The activation of these signaling pathways by apo-lycopenals leads to downstream changes in the expression of target genes involved in various cellular processes.
Table 3: Effects of Apo-lycopenals on Target Gene Expression
| Apo-lycopenal | Target Gene(s) | Cell Line | Fold Change in mRNA Expression (relative to control) | Reference |
| This compound | PPARγ | 3T3-L1 | 2.36 ± 0.07 | |
| Adiponectin | 3T3-L1 | 3.25 ± 0.27 | ||
| Apo-8'-lycopenal | HO-1, NQO-1 | HepG2 | Significant increase | |
| Apo-10'-lycopenoic acid | RARβ | NHBE, BEAS-2B, A549 | Increased mRNA levels |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: PPARγ activation by this compound.
Caption: Nrf2 activation by Apo-8'-lycopenal.
Experimental Workflow Diagram
Caption: Luciferase reporter assay workflow.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
Cell Culture and Transfection
-
Cell Lines: HEK293, 3T3-L1, HepG2, and HeLa cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells in 24- or 96-well plates to achieve 70-90% confluency at the time of transfection.
-
For luciferase reporter assays, co-transfect cells with a nuclear receptor expression vector (e.g., pCMX-hPPARγ), a reporter plasmid containing the corresponding response element upstream of a luciferase gene (e.g., pPPRE-luc), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing the apo-lycopenal of interest or vehicle control.
-
Luciferase Reporter Gene Assay
This assay is used to quantify the activation of a specific nuclear receptor by a compound of interest.
-
Following the treatment with apo-lycopenals for a specified period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity in the same sample for normalization of transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Express the results as fold activation relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to measure the changes in mRNA expression of target genes.
-
RNA Extraction: After treating cells with apo-lycopenals for the desired time, extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based or TaqMan probe-based detection method.
-
Use specific primers for the target genes (e.g., PPARγ, Adiponectin, HO-1, NQO-1, RARβ) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
A typical PCR cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.
-
Primer Sequences: Specific primer sequences are crucial for accurate qRT-PCR results. Researchers should design or obtain validated primer sets for their genes of interest. An example of primer design considerations includes spanning exon-exon junctions to avoid amplification of genomic DNA.
Conclusion
The presented data clearly demonstrates that apo-lycopenals exhibit distinct profiles in their ability to modulate gene expression. This compound emerges as a potent and selective activator of PPARγ, suggesting its potential role in metabolic regulation. In contrast, other apo-lycopenals, such as apo-8'-lycopenal and the metabolite of apo-10'-lycopenal, show preferential activity towards the Nrf2 and RAR pathways, respectively, highlighting their potential in antioxidant and developmental processes. This comparative guide provides a foundational resource for researchers to navigate the diverse biological activities of apo-lycopenals and to design future studies aimed at harnessing their therapeutic potential.
References
A Comparative Analysis of the Antioxidant Capacity of Apo-12'-lycopenal and Other Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of Apo-12'-lycopenal, a metabolic derivative of lycopene, in relation to other well-established dietary carotenoids. While direct quantitative comparisons are limited in publicly available literature, this document synthesizes existing data from in vitro studies to offer insights for research and development.
Introduction to this compound
This compound is a member of the apocarotenoid family, which are oxidative cleavage products of carotenoids. Specifically, it is a metabolite of lycopene, the red pigment abundant in tomatoes and other red fruits.[1] The presence of this compound, among other apo-lycopenals, has been confirmed in various food sources and human plasma, suggesting its potential biological relevance.[2][3] As metabolites of lycopene are thought to contribute to its overall health benefits, understanding the antioxidant capacity of molecules like this compound is of significant interest.[4][5]
In Vitro Antioxidant Capacity: A Comparative Overview
Direct comparisons of the antioxidant capacity of this compound with a wide range of common dietary carotenoids are not extensively documented in a single, comprehensive study. However, by piecing together available data, we can form a comparative understanding.
One key study investigated the in vitro antioxidant activities of several apo-lycopenals, including apo-6′-, apo-8′-, and apo-12′-lycopenals, using various assays. The findings suggested that the antioxidant activities of these apo-lycopenals were often significantly lower than that of the parent molecule, lycopene. The study also highlighted that the antioxidant potential is heavily influenced by the length of the polyene chain and the nature of the terminal functional group.
In contrast, research on synthetic para-phenolic apo-12'-carotenals (structurally related to apo-lycopenals) demonstrated that these molecules can exhibit superior antioxidant activity compared to β-carotene and β-apo-12'-carotenal in both DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This suggests that the specific chemical structure of the apocarotenoid is a critical determinant of its antioxidant capacity.
Studies on the degradation products of β-carotene have also shown that its metabolites, the β-apo-carotenoids, can have increased antioxidant activity in certain assays compared to β-carotene itself. This lends credence to the idea that metabolic breakdown of carotenoids does not necessarily lead to a loss of antioxidant potential.
Lycopene itself is widely recognized as one of the most potent antioxidants among the common dietary carotenoids, exhibiting a singlet oxygen quenching ability that is twice that of beta-carotene and ten times that of α-tocopherol.
Table 1: Comparative Antioxidant Capacity Data (EC50 in μM)
The following table presents EC50 values from a study on synthetic para-phenolic carotenoids and their corresponding apo-12'-carotenals, which provides the most relevant, albeit indirect, quantitative comparison for this compound found in the literature. It is important to note that these are not values for this compound itself but for structurally related compounds.
| Compound | DPPH Assay (EC50 in μM) | ABTS Assay (EC50 in μM) |
| β-Carotene | 4.3 ± 0.4 | 2.0 ± 0.1 |
| β-Apo-12'-carotenal | 10.0 ± 0.7 | 3.5 ± 0.2 |
| p-Phenolic Apo-12'-carotenal (2b) | 2.5 ± 0.1 | 1.6 ± 0.1 |
| p-Phenolic Apo-12'-carotenal (2c) | 2.6 ± 0.1 | 1.7 ± 0.1 |
Data sourced from Kim et al., 2021. EC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
Detailed methodologies for the key assays mentioned are provided below for replication and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound, other carotenoids) in a suitable solvent (e.g., methanol, DMSO).
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the ABTS and potassium persulfate solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control containing the solvent and the ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as EC50 or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Potential Mechanisms of Antioxidant Action: Signaling Pathways
Beyond direct radical scavenging, carotenoids and their metabolites can exert antioxidant effects by modulating cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Nrf2-ARE Signaling Pathway
Caption: Nrf2-ARE signaling pathway for antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain bioactive compounds like carotenoids and their metabolites, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the ARE in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1). This leads to an enhanced cellular defense against oxidative damage. It is plausible that this compound contributes to the antioxidant network through this indirect mechanism.
Experimental Workflow
The general workflow for comparing the antioxidant capacity of different carotenoids is outlined below.
Caption: General workflow for in vitro antioxidant capacity comparison.
Conclusion
The available evidence suggests that this compound, as a metabolite of the potent antioxidant lycopene, likely possesses antioxidant properties. However, its direct radical scavenging activity may be lower than its parent compound. The antioxidant capacity of apocarotenoids is highly dependent on their specific chemical structure, including the length of the conjugated double bond system and the nature of the end groups.
For drug development professionals and researchers, these findings underscore the importance of not only evaluating the parent carotenoid but also its metabolites, as they may have distinct biological activities. Further research with direct, quantitative comparisons of this compound against a broader range of dietary carotenoids using standardized in vitro and cellular assays is necessary to fully elucidate its antioxidant potential and its contribution to the health benefits associated with lycopene consumption. Additionally, exploring its role in modulating antioxidant signaling pathways, such as the Nrf2-ARE pathway, will provide a more complete picture of its biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Quantification of Apo-lycopenals in Fruits, Vegetables, and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Antioxidant Activity for the Health-Promoting Effect of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lycopene as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Apo-12'-lycopenal's Role in Metabolic Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro metabolic regulatory roles of Apo-12'-lycopenal, a metabolite of lycopene. Its performance is compared with other carotenoid-derived molecules, namely Apo-10'-lycopenoic acid and β-apo-14'-carotenal, with supporting experimental data. This document is intended to offer an objective overview to researchers and professionals in the field of metabolic disease and drug development.
Comparative Performance Data
The following tables summarize the quantitative data from various studies to facilitate a comparison between this compound and its alternatives. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons.
Table 1: In Vitro Effects on Adipocyte Differentiation and Function
| Parameter | This compound | Apo-10'-lycopenoic Acid | β-apo-14'-carotenal |
| Cell Model | 3T3-L1 preadipocytes | 3T3-L1 preadipocytes | 3T3-L1 preadipocytes |
| PPARγ Transactivation | 7.83 ± 0.66-fold increase vs. control[1] | Induces PPARγ expression[2] | Decreased adipogenesis, suggesting PPARγ antagonism[1] |
| Adipocyte Differentiation | Promoted differentiation[1] | No effect on adipogenesis[3] | Decreased lipid accumulation in a dose-dependent manner |
| PPARγ mRNA Expression | 2.36 ± 0.07-fold increase vs. control | Dose-dependently increased mRNA and protein levels | Transcriptional repressor of PPARγ |
| Adiponectin Secretion | 3.25 ± 0.27-fold increase vs. control | Data not available | Data not available |
| Insulin-Stimulated Glucose Uptake | 1486 ± 85 pmol/well (p < 0.001 vs. control) | Data not available | Data not available |
Table 2: In Vivo Effects on Metabolic Parameters
| Parameter | This compound | Apo-10'-lycopenoic Acid | β-apo-14'-carotenal |
| Animal Model | Data not available from direct in vivo studies | ob/ob mice | Mice |
| Primary Metabolic Effect | Inferred from in vitro PPARγ activation | Markedly decreased hepatic steatosis | Promotes inflammation |
| Mechanism of Action | PPARγ agonism | Upregulation of SIRT1 expression and activity | Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) antagonism |
| Key Molecular Targets | PPARγ | SIRT1, Acetyl CoA Carboxylase 1 | RXR, RARs |
Signaling Pathways
The metabolic effects of this compound and its comparators are mediated through distinct signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.
In Vivo Administration via Oral Gavage
This protocol describes the administration of carotenoid metabolites to mice.
Materials:
-
Gavage needles (18-20 gauge for mice)
-
Syringes
-
Vehicle for compound dissolution (e.g., corn oil)
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution by dissolving the compound in a suitable vehicle. Ensure the solution is homogenous.
-
Animal Handling: Weigh the mouse to calculate the correct dosage volume (typically 5-10 mL/kg body weight).
-
Restraint: Firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark this length on the needle.
-
Insertion: Gently insert the gavage needle into the esophagus. The animal should be allowed to swallow the tube. Do not force the needle.
-
Administration: Once the needle is correctly positioned, slowly administer the compound.
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Observation: Monitor the animal for any signs of distress or adverse reactions immediately after the procedure and at regular intervals as required by the study design.
3T3-L1 Preadipocyte Differentiation Assay
This protocol outlines the induction of differentiation in 3T3-L1 cells to study the effects of test compounds.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
Test compounds (e.g., this compound)
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with MDI medium containing the test compound or vehicle control.
-
Medium Change (Day 2): After 48 hours, replace the MDI medium with differentiation medium II containing the test compound or vehicle.
-
Maintenance: Replace the medium with fresh differentiation medium II every two days.
-
Assessment of Differentiation (Day 8-10): Lipid accumulation, a marker of adipocyte differentiation, can be visualized and quantified by staining with Oil Red O.
Insulin-Stimulated Glucose Uptake Assay
This protocol measures the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[3H]glucose or other labeled glucose analog
-
Scintillation counter
Procedure:
-
Cell Preparation: Use fully differentiated 3T3-L1 adipocytes.
-
Serum Starvation: Wash the cells with KRH buffer and then incubate in KRH buffer for 2 hours to serum starve.
-
Compound Treatment: Treat the cells with the test compound at the desired concentration for a specified period.
-
Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 30 minutes.
-
Glucose Uptake: Add radioactively labeled 2-deoxy-D-glucose and incubate for 10 minutes.
-
Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Conclusion
This compound demonstrates a clear role in promoting adipocyte differentiation and enhancing insulin sensitivity in vitro through the activation of PPARγ. In comparison, Apo-10'-lycopenoic acid appears to primarily impact hepatic lipid metabolism via a SIRT1-dependent pathway. Conversely, β-apo-14'-carotenal acts as an antagonist of key metabolic nuclear receptors, leading to pro-inflammatory effects and inhibition of adipogenesis. These findings highlight the diverse and sometimes opposing roles of different carotenoid metabolites in metabolic regulation. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential of this compound for metabolic disorders.
References
- 1. Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apo-10'-lycopenoic acid inhibits cancer cell migration and angiogenesis and induces peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apo-10'-lycopenoic acid impacts adipose tissue biology via the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural Apo-12'-lycopenal: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced bioactive compounds is critical for experimental design and interpretation of results. This guide provides a comprehensive head-to-head comparison of synthetic versus natural Apo-12'-lycopenal, a metabolite of lycopene with significant biological activity.
This compound has garnered interest for its selective activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.[1][2] This activity suggests its potential as a therapeutic agent in metabolic disorders. However, the origin of this compound—whether synthesized in a lab or extracted from a natural source—can influence its purity, impurity profile, and ultimately, its biological performance.
Physicochemical Properties
The fundamental physicochemical properties of pure this compound are expected to be identical regardless of its origin. However, the presence of isomers, co-extractants, or synthetic by-products can lead to variations in the bulk material.
| Property | Value | Source |
| Molecular Formula | C25H34O | [3] |
| Molecular Weight | 350.5 g/mol | [3] |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal | [3] |
| Appearance | Orange to orange-red crystals | Inferred from related compounds |
| Solubility | Poorly soluble in water; soluble in organic solvents |
Source and Preparation: Synthetic vs. Natural
The methods used to obtain this compound are fundamentally different, leading to distinct purity profiles and potential contaminants.
Synthetic this compound
Synthetic this compound is typically produced through the oxidative cleavage of lycopene. One common laboratory-scale method involves the use of ozone.
Potential Advantages:
-
Higher Purity: Chemical synthesis allows for greater control over the final product, potentially leading to a higher purity of the all-trans isomer.
-
Scalability: Synthesis can be scaled up to produce larger quantities required for extensive research and development.
-
Consistency: Batch-to-batch consistency can be more readily controlled in a synthetic process.
Potential Disadvantages:
-
By-products: The synthesis process can generate a series of other apo-lycopenals (e.g., apo-6'-, apo-8'-, apo-10'-, apo-14'-lycopenals) and other oxidation products that may be difficult to separate completely.
-
Isomerization: The reaction conditions may induce the formation of various cis-isomers, which may have different biological activities.
-
Residual Reagents: Trace amounts of reagents used in the synthesis and purification steps may remain in the final product.
Natural this compound
Natural this compound is found in lycopene-rich fruits and vegetables, such as tomatoes, watermelon, and red grapefruit. It is also a metabolic product of lycopene in vivo. Extraction from these natural sources is a common method for obtaining this compound for research.
Potential Advantages:
-
"Natural" Matrix: The presence of other naturally occurring compounds (e.g., other carotenoids, tocopherols) may have synergistic effects or enhance stability.
-
Consumer Perception: For some applications, "natural" sourcing is preferred.
Potential Disadvantages:
-
Low Abundance: The concentration of this compound in natural sources is very low, making extraction and purification challenging and costly.
-
Complex Matrix: The presence of numerous other compounds in the natural extract can make purification to high homogeneity difficult.
-
Variability: The concentration and composition of this compound in natural sources can vary depending on the plant variety, ripeness, and growing conditions.
Experimental Protocols for Head-to-Head Comparison
To objectively compare the performance of synthetic and natural this compound, a series of experiments are recommended.
Physicochemical Characterization
A thorough physicochemical characterization is the first step in comparing the two sources.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify the presence of different isomers and other apo-lycopenals. A C30 column is often effective for separating carotenoid isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure and stereochemistry of the purified compound.
-
UV-Vis Spectroscopy: To determine the absorption maxima (λmax), which is characteristic of the polyene chain length.
Biological Activity Assessment: PPARγ Activation
The primary known biological function of this compound is the activation of PPARγ. A cell-based reporter assay can be used to quantify and compare the potency of the synthetic and natural forms.
Methodology:
-
Cell Line: A suitable cell line, such as HEK293T or HepG2, is co-transfected with expression vectors for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Cells are treated with varying concentrations of synthetic or natural this compound. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.
-
Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity. The fold-activation relative to a vehicle control is calculated.
-
Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) for each source is determined to compare their potency.
Biological Activity Assessment: Adipocyte Differentiation
This compound has been shown to promote the differentiation of preadipocytes into mature adipocytes. The 3T3-L1 cell line is a well-established model for this process.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Two days post-confluence, differentiation is induced using a standard MDI (3-isobutyl-1-methylxanthine, dexamethasone, and insulin) cocktail, with the addition of varying concentrations of synthetic or natural this compound.
-
Lipid Accumulation Staining: After 7-10 days, the extent of differentiation is assessed by staining intracellular lipid droplets with Oil Red O. The stained lipid can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: The expression of key adipogenic marker genes (e.g., Pparg, Fabp4, Adipoq) is quantified by quantitative real-time PCR (qRT-PCR) to confirm differentiation at the molecular level.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing synthetic and natural this compound.
Caption: Signaling pathway of this compound via PPARγ activation.
Conclusion
The choice between synthetic and natural this compound for research purposes is not trivial and has significant implications for the reliability and reproducibility of experimental outcomes. While pure, crystalline forms of the compound should be identical, the practical reality is that both synthetic and natural preparations will contain impurities that may influence their biological activity.
For studies requiring high purity and a well-defined chemical entity, a thoroughly characterized synthetic this compound is likely the superior choice. Conversely, for investigations into the effects of a "whole food" or "natural extract" context, a well-characterized natural preparation may be more appropriate.
Ultimately, a direct, head-to-head comparison using the experimental protocols outlined in this guide is the most rigorous approach to determining the equivalence or divergence in performance between synthetic and natural this compound. Such studies will be invaluable to the scientific community as interest in the therapeutic potential of this and other apocarotenoids continues to grow.
References
Assessing the Off-Target Effects of Apo-12'-lycopenal in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apo-12'-lycopenal, a metabolite of the dietary carotenoid lycopene, has garnered significant interest for its potential therapeutic properties, including its role in adipocyte differentiation and cancer cell proliferation.[1] However, a thorough understanding of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative assessment of this compound's known cellular effects against other related compounds and outlines experimental approaches to systematically evaluate its off-target profile.
Comparative Analysis of Cellular Activities
To contextualize the activity of this compound, its effects are compared with its parent compound, lycopene, and other structurally related apolycopenals. The following table summarizes key quantitative data from cellular studies.
| Compound | Assay | Cell Line | Key Finding | Reference |
| This compound | PPARγ Transactivation | HEK293 | 7.83 ± 0.66-fold increase in activity relative to control. | [1] |
| Apo-6'-lycopenal | PPARγ Transactivation | HEK293 | 1.32 ± 0.10-fold increase in activity relative to control. | [1] |
| Apo-8'-lycopenal | PPARγ Transactivation | HEK293 | 1.31 ± 0.37-fold increase in activity relative to control. | [1] |
| This compound | Adipocyte Differentiation | 3T3-L1 | 2.36 ± 0.07-fold increase in PPARγ mRNA levels. | [1] |
| This compound | Adiponectin Secretion | 3T3-L1 | 3.25 ± 0.27-fold increase relative to control. | |
| This compound | Insulin-Stimulated Glucose Uptake | 3T3-L1 | 1486 ± 85 pmol/well . | |
| This compound | Cell Proliferation | DU145 (Prostate Cancer) | Significantly reduced proliferation at supra-physiological levels. | |
| Lycopene | Cell Proliferation | DU145 (Prostate Cancer) | Significantly reduced proliferation at supra-physiological levels. |
Known Signaling Pathway: PPARγ Activation
This compound has been demonstrated to selectively and dose-dependently activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. This interaction promotes adipocyte differentiation and enhances insulin sensitivity.
Potential Off-Target Considerations: Retinoic Acid Receptors (RARs)
While direct evidence for this compound is limited, other apocarotenoids have been shown to interact with Retinoic Acid Receptors (RARs), another class of nuclear receptors. For instance, apo-10'-lycopenoic acid has demonstrated the ability to transactivate RARs. Given the structural similarities among apocarotenoids, the potential for this compound to interact with RARs represents a plausible off-target mechanism that warrants investigation. Studies on β-apocarotenoids have shown they do not significantly activate RARα or RARβ, suggesting some level of specificity.
Experimental Protocols for Assessing Cellular Effects
PPARγ Luciferase Reporter Assay
This assay quantitatively measures the activation of the PPARγ receptor by a test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in MEM medium supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin/Streptomycin.
-
Transfection: Cells are transfected with a firefly luciferase reporter construct under the control of a GAL4 upstream activation sequence (UAS) and a fusion protein of the PPARγ ligand-binding domain with the GAL4 DNA-binding domain.
-
Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of this compound, control compounds (e.g., other apolycopenals, rosiglitazone as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. The fold change in activity relative to the vehicle control is calculated.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Culture and Treatment: DU145 prostate cancer cells are cultured in appropriate media and treated with this compound, lycopene, or a vehicle control for a specified duration (e.g., 48 or 96 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at 4°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Proposed Workflow for Off-Target Profiling
A systematic assessment of off-target effects is essential. The following workflow outlines a comprehensive strategy.
This workflow begins with broad in vitro screens to identify potential off-target interactions, followed by cell-based assays to confirm engagement in a physiological context and to understand the downstream functional consequences.
Conclusion
The available data indicates that this compound exhibits specific and potent activity on the PPARγ pathway, distinguishing it from other closely related apolycopenals. Its effect on the cell cycle in prostate cancer cells, shared with its parent compound lycopene, suggests a potential therapeutic avenue. However, a comprehensive assessment of its off-target effects is currently lacking. To ensure the safe and effective translation of this compound into a therapeutic agent, a systematic investigation into its broader pharmacological profile is imperative. The experimental strategies outlined in this guide provide a robust framework for such an evaluation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Apo-12'-lycopenal
Immediate Safety and Logistical Information
All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by an institution's environmental health and safety department.[1] Spilled chemicals and the materials used to clean them should also be disposed of as hazardous waste.[1]
Key Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste in the absence of specific data. | [1] |
| Container Type | Use compatible, leak-proof containers with secure caps. Plastic is often preferred. | [2][3] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. | |
| Storage | Store in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation. | |
| Segregation | Segregate from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds. | |
| Disposal Method | Do not dispose of in regular trash or pour down the drain. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. | |
| Empty Containers | A container that has held hazardous waste can be disposed of as regular trash after all waste has been emptied, leaving minimal residue. The container label must be defaced, and the cap removed. For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. |
Step-by-Step Disposal Protocol for Apo-12'-lycopenal
1. Waste Collection and Segregation:
-
Collect this compound waste separately from other waste streams to prevent unintended chemical reactions.
-
Keep solid and liquid waste in separate containers.
2. Container Management:
-
Use a compatible, leak-proof container with a secure screw cap. The container should be in good condition, with no cracks or signs of deterioration.
-
Do not overfill liquid waste containers; leave at least one inch of headroom to allow for expansion.
-
Keep the waste container securely closed at all times, except when adding waste.
3. Labeling:
-
Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.
-
The label should clearly identify the contents as "this compound" and include the date when the container was first used for waste accumulation.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
It is recommended to use secondary containment, such as a spill tray, for liquid waste containers.
5. Arranging for Disposal:
-
Once the container is full or you no longer intend to add to it, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.
-
Do not store more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" chemical waste, the limit is one quart for liquids or one kilogram for solids.
6. Empty Container Disposal:
-
If the original this compound container is empty, and assuming it is not classified as an acute hazardous waste, ensure all contents have been removed.
-
Deface or remove all chemical labels from the empty container.
-
Remove the cap before disposing of the container in the regular trash.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Apo-12'-lycopenal
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Apo-12'-lycopenal.
| Protection Type | Specific Equipment | Standards/Notes |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary for splash hazards. | Minimum ANSI Z87.1 compliant.[1] For splash protection, use basket-shaped safety goggles (EN 166).[2][3] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For extended contact or handling of solutions, consider double gloving or using thicker, chemical-resistant gloves. | Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[1][4] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or increased risk of splashes, consider a chemical-resistant apron or coveralls. | Certified workwear according to EN ISO 27065 is recommended for handling concentrated substances. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. | Use in a chemical fume hood to avoid inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. | --- |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
-
Preparation and Area Setup :
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid dust formation.
-
Ensure safety showers and eyewash stations are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the compound.
-
-
Handling the Compound :
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Avoid direct contact with skin, eyes, and clothing.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect unused solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE in the designated laboratory waste stream. Non-disposable, contaminated PPE should be decontaminated before reuse.
-
-
Waste Disposal :
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Visual Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
